CGP 74514 dihydrochloride
Description
Properties
Molecular Formula |
C19H24ClN7.2HCl |
|---|---|
Molecular Weight |
458.82 |
Synonyms |
rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism and Application of CGP 74514 Dihydrochloride (CDK1 Inhibitor)
Executive Summary
CGP 74514 dihydrochloride (CGP74514A) is a highly potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , exhibiting an IC50 of approximately 25 nM for the CDK1/Cyclin B complex.[1] Unlike broad-spectrum staurosporine derivatives, CGP 74514 utilizes a 2,6,9-trisubstituted purine scaffold to achieve high selectivity over non-CDK kinases (e.g., PKC, PKA, EGFR).
This guide details the compound's mechanism of action, specifically its blockade of the G2/M phase transition and subsequent induction of the intrinsic (mitochondrial) apoptotic pathway.[1] It provides validated experimental protocols for researchers utilizing this compound in oncology and cell cycle regulation studies.
Chemical and Pharmacological Profile[2][3][4]
CGP 74514 functions by competitively binding to the ATP-binding pocket of the CDK1 catalytic subunit. Its selectivity profile is critical for experimental design; while highly potent against CDK1, dose-dependent inhibition of CDK2 and CDK5 can occur at elevated concentrations (>1 µM).
Table 1: Physicochemical & Selectivity Data
| Parameter | Specification |
| Chemical Name | rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride |
| Molecular Weight | 458.82 g/mol |
| Solubility | DMSO (100 mM), Water (50 mM) |
| Primary Target | CDK1/Cyclin B (IC50: 25 nM) |
| Secondary Targets | CDK2/Cyclin E (IC50: ~60-100 nM)* |
| Off-Target Selectivity | PKCα (IC50: 6.1 µM), PKA (IC50: 125 µM), EGFR (>10 µM) |
| Cellular Effect | G2/M Arrest, Mitochondrial Apoptosis |
*Note: Selectivity ratios vary by assay conditions. Maintain concentrations <500 nM to preserve CDK1 specificity in complex cellular models.
Mechanism of Action: The CDK1 blockade
Molecular Mechanism: ATP Competition
CGP 74514 acts as a reversible, ATP-competitive inhibitor.[1] The purine scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the CDK1 kinase domain. By occupying this cleft, it prevents the transfer of the
Cellular Mechanism: G2/M Arrest and Apoptosis
CDK1 (Cdc2) is the master regulator of the G2 to M phase transition.
-
G2/M Blockade: Inhibition of CDK1 prevents the phosphorylation of substrates required for nuclear envelope breakdown and chromosome condensation. Cells accumulate in the G2/M phase with 4N DNA content.
-
Mitochondrial Collapse: Prolonged arrest triggers the "mitotic catastrophe" signal. CGP 74514 treatment leads to the downregulation of anti-apoptotic Bcl-2 and Mcl-1, and the activation of pro-apoptotic Bax.
-
Caspase Cascade: This imbalance causes mitochondrial outer membrane permeabilization (MOMP), releasing Cytochrome c. This activates Caspase-9 (initiator) and subsequently Caspase-3 (executioner), leading to PARP cleavage and DNA fragmentation.
Visualization: Signaling Pathway
The following diagram illustrates the downstream effects of CGP 74514 inhibition on the CDK1 signaling axis.
Figure 1: Mechanism of CGP 74514-induced G2/M arrest and mitochondrial apoptosis.[1]
Experimental Validation Protocols
To validate CDK1 inhibition and its cellular consequences, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.
Protocol A: In Vitro Kinase Assay (ADP-Glo™ Method)
Objective: Quantify the IC50 of CGP 74514 against recombinant CDK1/Cyclin B. Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.
-
Reagent Prep:
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme: Recombinant CDK1/Cyclin B (0.5 – 1.0 ng/µL final).
-
Substrate: Histone H1 peptide or Rb protein fragment (0.2 µg/µL).
-
Compound: Prepare 3-fold serial dilutions of CGP 74514 in DMSO (Start at 10 µM).
-
-
Reaction Assembly (384-well plate):
-
Add 2 µL of Compound (or DMSO control).
-
Add 4 µL of Enzyme/Substrate mix.
-
Incubate 10 mins at RT (allows inhibitor binding).
-
Add 4 µL of ATP (Ultra-pure, 10-50 µM final).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 mins.
-
-
Read: Measure Luminescence.
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest in treated cells (e.g., U937 or HeLa).
-
Treatment:
-
Seed cells at
cells/mL. -
Treat with 1 µM CGP 74514 for 24 hours. (Include DMSO control).
-
-
Harvest & Fixation (Critical Step):
-
Wash cells with PBS.[2]
-
Resuspend in 300 µL PBS.
-
Add 700 µL ice-cold 100% Ethanol dropwise while vortexing gently (prevents clumping).
-
Incubate at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Pellet cells (500g, 5 min). Wash with PBS.[2]
-
Resuspend in 500 µL Staining Solution :
-
PBS containing 0.1% Triton X-100.
-
20 µg/mL Propidium Iodide (PI).
-
0.2 mg/mL RNase A (Essential to digest RNA which binds PI).
-
-
Incubate 30 mins at 37°C in the dark.
-
-
Acquisition:
-
Analyze on Flow Cytometer (Excitation 488nm, Emission ~610nm).
-
Valid Result: Control cells show G1/S/G2 distribution. Treated cells show a distinct peak shift to 4N DNA content (G2/M arrest) and potentially a Sub-G1 peak (apoptosis).
-
Visualization: Experimental Workflow
Figure 2: Workflow for validating G2/M arrest using Propidium Iodide flow cytometry.
Handling and Stability
-
Storage: Store solid powder at -20°C. Desiccate to prevent hydrolysis.
-
Reconstitution:
-
Stability: Stock solutions in DMSO are stable for 1 month at -20°C.
-
Safety: CGP 74514 is a potent cytotoxic agent. Handle with PPE in a fume hood.
References
-
Furet, P. et al. (2000).[5][4] "Structure-based design of potent CDK1 inhibitors derived from olomoucine." Journal of Computer-Aided Molecular Design, 14(5), 403–409.[5]
-
Yu, C. et al. (2003).[1] "The lethal effects of pharmacological cyclin-dependent kinase inhibitors in human leukemia cells proceed through a phosphatidylinositol 3-kinase/Akt-dependent process." Cancer Research, 63(8), 1822–1833.
-
Imbach, P. et al. (1999).[1][5] "2,6,9-Trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 9(1), 91–96.[5]
-
R&D Systems. "CGP 74514 dihydrochloride Product Datasheet."
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. rndsystems.com [rndsystems.com]
- 4. CGP 74514 dihydrochloride | Cyclin-dependent Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
CGP 74514: A Technical Guide to its Biological Activity and Therapeutic Potential
Introduction: Unveiling CGP 74514
CGP 74514, also known as CGP 74514A, has emerged as a significant small molecule inhibitor in the field of cell cycle regulation and cancer research. Initially identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), it has demonstrated profound effects on cell proliferation and survival, positioning it as a valuable tool for investigating cell cycle mechanics and as a potential therapeutic agent.[1][2] This guide provides an in-depth technical overview of the biological activity of CGP 74514, its molecular targets, and the experimental methodologies used to characterize its function.
The progression of the cell cycle is a tightly orchestrated process governed by the sequential activation of cyclin-dependent kinases (CDKs).[3] These kinases, in complex with their regulatory cyclin partners, phosphorylate a multitude of protein substrates to drive the cell through its distinct phases: G1, S, G2, and M.[3] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.[3] Consequently, CDKs have become prime targets for the development of anti-cancer therapies.[3]
Primary Molecular Target: The CDK1/Cyclin B Complex
The principal and most well-characterized molecular target of CGP 74514 is the CDK1/cyclin B complex.[1] This complex is the master regulator of the G2/M transition and the subsequent events of mitosis. CGP 74514 exhibits potent inhibitory activity against CDK1, with a reported half-maximal inhibitory concentration (IC50) of 25 nM.[1] By binding to the ATP-binding pocket of CDK1, CGP 74514 prevents the phosphorylation of key substrates required for mitotic entry.
Mechanism of Action: Inducing G2/M Cell Cycle Arrest
The inhibition of the CDK1/cyclin B complex by CGP 74514 leads to a robust arrest of the cell cycle at the G2/M transition. This is a direct consequence of the failure to phosphorylate downstream targets that govern critical mitotic events. This G2/M arrest prevents cells from entering mitosis, ultimately halting their proliferation.
Expanding the Target Profile: A Pan-CDK Inhibitor?
While initially lauded for its CDK1 selectivity, subsequent research has revealed a broader kinase inhibitory profile for CGP 74514. Some studies suggest that it may act as a pan-CDK inhibitor, exhibiting potent activity against other CDKs.[4] Notably, it has been shown to inhibit CDK2 and CDK5, and to a lesser extent, CDKs 4, 7, and 9.[4] This promiscuous nature is a critical consideration for researchers, as the observed biological effects may be a composite of inhibiting multiple CDKs.
Quantitative Kinase Inhibition Profile
To provide a clearer picture of its selectivity, the following table summarizes the inhibitory activity of CGP 74514 against a panel of kinases.
| Kinase Target | IC50 (nM) | Reference |
| CDK1/cyclin B | 25 | [1] |
| CDK2 | Data suggests high potency | [4] |
| CDK5 | Data suggests high potency | [4] |
| CDK4 | Moderate inhibition | [4] |
| CDK7 | Moderate inhibition | [4] |
| CDK9 | Moderate inhibition | [4] |
Downstream Cellular Consequences of CGP 74514 Treatment
The inhibition of CDK1 and other related kinases by CGP 74514 triggers a cascade of downstream cellular events, culminating in apoptosis and the modulation of key cell cycle regulatory proteins.
Induction of Apoptosis
A hallmark of CGP 74514's biological activity is its ability to induce programmed cell death, or apoptosis. This has been observed in various cancer cell lines, including the human leukemia cell line U937.[1] The apoptotic cascade initiated by CGP 74514 is characterized by:
-
Mitochondrial Damage: The compound has been shown to cause damage to the mitochondria, a central event in the intrinsic apoptotic pathway.[2]
-
Caspase-9 Activation: Inhibition of CDK1 by CGP 74514 leads to the activation of caspase-9, an initiator caspase in the mitochondrial pathway of apoptosis.[1]
-
PARP Degradation: Activated executioner caspases, downstream of caspase-9, cleave and inactivate Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][5] The detection of cleaved PARP is a widely used marker of apoptosis.[5]
Modulation of Cell Cycle Regulatory Proteins
Treatment with CGP 74514 leads to significant alterations in the expression and phosphorylation status of several key proteins that govern cell cycle progression:
-
Increased p21(CIP1) Expression: CGP 74514 treatment results in an upregulation of the CDK inhibitor p21.[1]
-
Decreased p27(KIP1) Degradation: The compound leads to a reduction in the degradation of another CDK inhibitor, p27.[1]
-
Diminished E2F1 Expression: The expression of the transcription factor E2F1, which is critical for the G1/S transition, is reduced.[1]
-
Dephosphorylation of p34(CDC2) and pRb: CGP 74514 promotes the dephosphorylation of p34(CDC2), the catalytic subunit of the CDK1/cyclin B complex, and the Retinoblastoma protein (pRb).[1]
The following diagram illustrates the signaling pathway affected by CGP 74514.
Caption: Signaling pathway affected by CGP 74514.
Synergistic Effects in Combination Therapies
The therapeutic potential of CGP 74514 may be enhanced when used in combination with other targeted agents. For instance, in leukemia cells, the combination of CGP 74514 with the PI3K inhibitor LY 294002 has been shown to reduce Akt phosphorylation and increase mitochondrial damage, suggesting a synergistic anti-cancer effect. This highlights the potential of dual-pathway inhibition to overcome resistance and improve therapeutic outcomes.
Experimental Protocols for Characterizing CGP 74514 Activity
To ensure scientific integrity and reproducibility, the following section outlines standardized protocols for assessing the biological activity of CGP 74514.
In Vitro Kinase Assay for IC50 Determination
The potency of CGP 74514 as a kinase inhibitor is quantified by determining its IC50 value. A common method is the continuous fluorescent intensity kinase assay.[6]
Principle: This assay measures the real-time phosphorylation of a specific peptide substrate by the target kinase. The phosphorylation event is detected by an increase in fluorescence intensity. The rate of this increase is proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase (e.g., recombinant CDK1/cyclin B), the fluorescent peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of CGP 74514 in DMSO, typically in a 12-point, 3-fold dilution series.[6]
-
Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and buffer to each well. Then, add the diluted CGP 74514 or DMSO (as a control).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).[6]
-
Data Analysis: Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves). Plot the percentage of inhibition against the logarithm of the CGP 74514 concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase assay.
Cell Cycle Analysis by Flow Cytometry
To demonstrate the G2/M arrest induced by CGP 74514, flow cytometry analysis of cellular DNA content is the gold standard.[7]
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U937) at a suitable density and allow them to adhere or grow in suspension. Treat the cells with various concentrations of CGP 74514 or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[8]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[8]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a laser (typically 488 nm) and collect the emission fluorescence (typically >600 nm).
-
Data Interpretation: Generate a histogram of DNA content. The percentage of cells in G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak after CGP 74514 treatment indicates a G2/M arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blotting for Protein Expression and Modification
To validate the downstream effects of CGP 74514 on key cellular proteins, Western blotting is an essential technique.[5]
Principle: This method allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Step-by-Step Methodology:
-
Cell Lysis: After treatment with CGP 74514, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the total protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-p27, anti-cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
Conclusion and Future Directions
CGP 74514 is a potent inhibitor of CDK1 and likely other CDKs, with significant anti-proliferative and pro-apoptotic activity. Its ability to induce G2/M cell cycle arrest and modulate key cell cycle and apoptotic regulators makes it a valuable research tool and a potential lead compound for the development of novel anti-cancer therapeutics. The provided experimental protocols offer a robust framework for researchers to investigate its mechanism of action and explore its therapeutic potential, both as a single agent and in combination with other drugs. Further research should focus on elucidating its precise in vivo efficacy and safety profile, as well as identifying predictive biomarkers to guide its clinical application.
References
-
ACS Publications. (n.d.). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. Retrieved from [Link]
-
JoVE. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CGP74514A | Ligand page. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. Retrieved from [Link]
-
PubMed. (n.d.). LY294002 and metformin cooperatively enhance the inhibition of growth and the induction of apoptosis of ovarian cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Densitometry quantification of p21, p27, pAKT and cleaved PARP of western blot.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combination of cecropinXJ and LY294002 induces synergistic cytotoxicity, and apoptosis in human gastric cancer cells via inhibition of the PI3K/Akt signaling pathway. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. Retrieved from [Link]
-
Auctores Publishing. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An optimized Western blot assay provides a comprehensive assessment of the physiological endoproteolytic processing of the prion protein. Retrieved from [Link]
-
YouTube. (2017). Overcoming toxicities when combining PI3K inhibitors with other treatments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]
-
Reaction Biology. (n.d.). Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. Retrieved from [Link]
-
ResearchGate. (n.d.). (A and B) The effects of the PI3K/Akt pathway inhibitor LY294002 (LY).... Retrieved from [Link]
-
PubMed. (2024). Combined targeted therapy with PI3K and CDK4/6, or FGFR inhibitors show synergistic effects in a neuroblastoma spheroid culture model. Retrieved from [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
Sources
- 1. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]
- 3. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. assayquant.com [assayquant.com]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.com]
- 8. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Technical Guide: CGP 74514 Induction of G2/M Phase Arrest
Executive Summary
CGP 74514 (CGP74514A) is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , the master regulator of the G2/M transition. Unlike broad-spectrum kinase inhibitors, CGP 74514 exhibits high selectivity for CDK1/Cyclin B complexes (IC50 ≈ 25 nM), making it a critical tool for dissecting the molecular mechanics of mitosis and apoptosis.
This guide provides a rigorous, field-validated framework for utilizing CGP 74514 to induce G2/M arrest. It moves beyond basic application to address the concentration-dependent duality of the compound: at low concentrations (~1 µM), it induces reversible cell cycle arrest; at higher concentrations (>3 µM), it triggers the intrinsic mitochondrial apoptotic pathway.
Mechanistic Architecture
The CDK1 Checkpoint Blockade
The transition from G2 phase to Mitosis (M phase) is governed by the activation of the CDK1/Cyclin B1 complex. CGP 74514 competitively binds to the ATP-binding pocket of CDK1, preventing the phosphorylation of downstream substrates necessary for nuclear envelope breakdown and spindle assembly.
Key Molecular Events:
-
Inhibition of CDK1: Prevents the G2
M transition. -
pRb Dephosphorylation: Leads to retinoblastoma protein (pRb) degradation.[1]
-
Mitochondrial Stress: Prolonged arrest or high doses trigger the release of Cytochrome c, activating Caspase-9 and Caspase-3 (Intrinsic Apoptosis).
Visualizing the Pathway
The following diagram illustrates the cascade from CGP 74514 binding to either Cell Cycle Arrest or Apoptosis.
Figure 1: Mechanism of Action. CGP 74514 inhibits CDK1 to cause arrest, while high doses trigger mitochondrial apoptosis.[2]
Experimental Framework
Critical Variable: Dose Optimization
The most common failure mode in CGP 74514 experiments is overdosing , which masks G2/M arrest with massive apoptosis (Sub-G1 peak).
| Parameter | G2/M Arrest Protocol | Apoptosis Induction Protocol |
| Concentration | 0.5 – 1.5 µM | 3.0 – 5.0 µM |
| Exposure Time | 18 – 24 Hours | 4 – 12 Hours |
| Primary Readout | 4N DNA Content (FACS) | Sub-G1 Fraction / PARP Cleavage |
| Key Control | DMSO (Vehicle) | Staurosporine (Positive Control) |
Protocol A: Flow Cytometry (Cell Cycle Analysis)
This protocol uses Propidium Iodide (PI) staining to quantify DNA content.
Reagents:
-
CGP 74514 (Stock: 10 mM in DMSO, stored at -20°C).
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI + 100 µg/mL RNase A in PBS.
-
Fixation Buffer: 70% Ethanol (ice-cold).
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., U937, HeLa) at
cells/mL. Allow 24h recovery. -
Treatment:
-
Control: Add DMSO (0.1% v/v).
-
Experimental: Add CGP 74514 to final conc. of 1 µM .
-
-
Incubation: Incubate for 18 hours at 37°C.
-
Harvesting:
-
Collect cells and wash 1x with cold PBS.
-
Critical: Do not discard the supernatant if analyzing apoptosis, as it contains floating dead cells. For pure cell cycle analysis, adherent cells are prioritized.
-
-
Fixation (The "Drop-Wise" Method):
-
Resuspend pellet in 300 µL PBS.
-
While vortexing gently, add 700 µL ice-cold 100% ethanol drop-wise.
-
Why? Prevents cell clumping which ruins doublet discrimination.
-
Incubate at -20°C for
2 hours (overnight is optimal).
-
-
Staining:
-
Wash fixed cells 2x with PBS to remove ethanol.
-
Resuspend in 500 µL PI/RNase Staining Solution .
-
Incubate 30 mins at 37°C in the dark.
-
-
Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm). Collect 20,000 events.
Protocol B: Western Blot Validation
To confirm the arrest is CDK1-dependent and not an off-target effect, assay for specific markers.
Target Markers:
-
Cyclin B1: Should accumulate (cells are stuck in G2/M).
-
p-Cdc2 (Tyr15): Dephosphorylation indicates activation attempts, but CGP 74514 inhibition often leads to complex feedback loops. Note: CGP 74514 inhibits the kinase activity, not necessarily the phosphorylation status directly, though long-term treatment alters it.
-
PARP: Look for cleavage (89 kDa fragment) to rule out excessive apoptosis.
Visualization of Experimental Workflow
Figure 2: Step-by-step experimental workflow for cell cycle analysis.
Data Interpretation & Troubleshooting
Expected Results
-
G0/G1 Peak (2N): Should decrease significantly compared to control.
-
G2/M Peak (4N): Should increase (often >40-50% of population).
-
Sub-G1 (<2N): Should remain low (<10%) if the dose is optimized for arrest. High Sub-G1 indicates toxicity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Sub-G1 debris | Drug concentration too high or incubation too long. | Reduce CGP 74514 to 0.5 µM or harvest at 12h. |
| Cell Clumping | Poor fixation technique. | Vortex while adding ethanol; filter cells through 35µm mesh before FACS. |
| No G2/M Arrest | Drug degradation or resistant cell line. | Use fresh stock (dissolve in DMSO, avoid freeze-thaw); Verify p53 status (p53-deficiency often sensitizes cells to G2/M arrest). |
| Broad G2/M Peak | Doublets interpreted as single cells. | Use Pulse Width vs. Area gating (Doublet Discrimination) to exclude stuck cells. |
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CGP74514A Ligand Page. Retrieved from [Link]
-
National Institutes of Health (NIH). (2002). Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A.[3] PubMed. Retrieved from [Link]
Sources
Technical Guide: CGP 74514-Mediated Apoptosis in Leukemic Models via the Mcl-1/CDK1 Axis
Executive Summary & Mechanistic Rationale
CGP 74514 is a pyruthio-derivative, ATP-competitive inhibitor primarily designed to target Cyclin-Dependent Kinase 1 (CDK1/Cyclin B). However, in the context of acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), its therapeutic efficacy extends beyond simple G2/M cell cycle arrest.
The critical "kill switch" mechanism for CGP 74514 in leukemic blasts is the rapid downregulation of Mcl-1 (Myeloid Cell Leukemia-1) . Unlike solid tumors, hematopoietic malignancies are often "addicted" to Mcl-1 for survival. CGP 74514 exploits the short half-life of Mcl-1 (<2-3 hours) by inhibiting the CDKs responsible for its transcription (CDK9) and stability (CDK1/2 phosphorylation). This creates a "survival deficit," triggering the intrinsic mitochondrial apoptotic pathway.
Core Signaling Architecture
The following diagram illustrates the dual-action pathway where CGP 74514 induces apoptosis through both cell cycle blockade and transcriptional suppression of survival factors.
Caption: CGP 74514 mechanism targeting CDK1/9, leading to Mcl-1 depletion and mitochondrial pore formation (MOMP).
Experimental Validation Framework
To scientifically validate CGP 74514 activity, researchers must demonstrate causality: Kinase Inhibition
Key Quantitative Metrics (Leukemia Models)
The following data points are typical benchmarks for U937, HL-60, or primary AML blasts.
| Parameter | Metric | Expected Range | Notes |
| IC50 (Kinase) | CDK1/Cyclin B | ~25 nM | Highly selective vs. PKC/EGFR (>10 µM).[1] |
| IC50 (Viability) | Cell Viability (24h) | 200 - 500 nM | Varies by Mcl-1 dependency of cell line. |
| Apoptosis Onset | Annexin V+ | 4 - 6 Hours | Remarkably fast due to Mcl-1 half-life. |
| Mitochondrial | > 60% population | Measured via JC-1 or TMRE. | |
| Protein Markers | Mcl-1 / XIAP | > 50% Reduction | Precedes PARP cleavage. |
Critical Control Systems
-
Positive Control: Staurosporine (1 µM) – induces broad kinase inhibition and rapid apoptosis.
-
Negative Control: DMSO (Vehicle) – must be matched to the highest drug solvent concentration (typically 0.1%).
-
Mechanistic Proof: Overexpression of Bcl-2 or Bcl-xL.[2] Since CGP 74514 targets Mcl-1, ectopic expression of Bcl-2 should rescue the cells from apoptosis, proving the mitochondrial pathway is the mode of death.
Detailed Experimental Protocol: Apoptosis Induction & Detection
This protocol is designed for suspension leukemic lines (e.g., U937, Jurkat, HL-60). It integrates viability checks with mechanistic confirmation.[3][4]
Phase A: Reagent Preparation
-
Stock Solution: Dissolve CGP 74514 (dihydrochloride salt) in high-grade DMSO to 10 mM. Aliquot and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute stock in RPMI-1640 media immediately before use. Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
Phase B: Treatment Workflow
-
Seeding: Seed leukemia cells at
cells/mL in 6-well plates (2 mL/well). Allow 1 hour recovery. -
Dosing:
-
Low Dose (Cell Cycle Arrest):[1] 0.2 – 0.5 µM
-
Apoptotic Dose: 1.0 – 5.0 µM
-
Timepoints: 4h (Early Mcl-1 loss), 12h, 24h (Late Apoptosis).
-
-
Incubation: 37°C, 5% CO2.
Phase C: Multiplexed Readout (Flow Cytometry & Western Blot)
Workflow Diagram:
Caption: Integrated workflow for simultaneous validation of phenotype (Flow) and mechanism (Western).
Phase D: Specific Western Blotting Targets
To confirm the mechanism described in Section 1, probe for:
-
Mcl-1: Expect rapid disappearance (within 4-6 hours).
-
XIAP: Expect reduction (often correlates with TRAIL sensitization).[5]
-
PARP: Look for the 89 kDa cleaved fragment (hallmark of executioner caspase activity).
-
p-Histone H3 (Ser10): A marker of Mitosis. CGP 74514 (CDK1 inhibitor) may initially increase this if cells arrest in M-phase, or decrease it if cells slip out of the cycle or undergo apoptosis immediately.
Troubleshooting & Optimization (E-E-A-T)
Issue: High background death in controls.
-
Cause: Over-confluence or old media. Leukemia lines are sensitive to acidification.
-
Fix: Passage cells 24h prior to the experiment to ensure they are in Log Phase growth.
Issue: No Mcl-1 downregulation observed.
-
Cause: Timepoint too late.
-
Fix: Mcl-1 degrades fast.[6] If you check at 24h, the cells may already be secondary necrotic, making protein quantification messy. Check at 4h and 8h.[7]
Issue: Precipitation of drug.
-
Cause: Adding high-concentration DMSO stock directly to cold media.
-
Fix: Pre-dilute in warm media and vortex immediately.
References
-
Rampal, R., et al. (2024). Mechanism of action of decitabine in treating acute lymphoblastic leukemia. NIH. 4[8]
-
Yu, C., et al. (2002). Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A. Cancer Research/NIH.[5] 2[8]
-
Kim, I.K., et al. (2014). CGP74514A enhances TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein.[5] PubMed.[9] 5
-
Tantawy, S.I., et al. (2023).[10] Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. Oncotarget.[9][11] 10
-
Merck Millipore. (n.d.). Cdk1 Inhibitor, CGP74514A - CAS 190654-01-4 Data Sheet. 1
Sources
- 1. Cdk1 Inhibitor, CGP74514A - CAS 190654-01-4 - Calbiochem | 217696 [merckmillipore.com]
- 2. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in cells | Abcam [abcam.com]
- 4. Mechanism of action of decitabine in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP74514A enhances TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early downregulation of Mcl-1 regulates apoptosis triggered by cardiac glycoside UNBS1450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]
- 9. Combined SRPK and AKT pharmacological inhibition is synergistic in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Synergistic Drug Combinations with a CDK4/6 Inhibitor in T-cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role of CGP 74514 in Mitochondrial Damage Signaling
Executive Summary
CGP 74514 is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs). While historically classified as a selective CDK1 (CDC2) inhibitor, contemporary pharmacological profiling reveals a broader "pan-CDK" activity profile, with significant inhibitory effects on CDK2 , CDK5 , and CDK9 .
In the context of mitochondrial damage signaling, CGP 74514 acts as a molecular switch that forces cells—particularly those dependent on oncogenic survival signals—into the intrinsic apoptotic pathway. The primary mechanism driving this phenotype is not solely cell-cycle arrest (via CDK1), but rather the transcriptional suppression of Mcl-1 (via CDK9 inhibition). This depletion of Mcl-1, a critical mitochondrial survival factor with a short half-life, triggers Mitochondrial Outer Membrane Permeabilization (MOMP) , collapse of the mitochondrial membrane potential (
This guide details the mechanistic underpinnings of this pathway and provides validated protocols for researchers to assay CGP 74514-mediated mitochondrial damage.
Part 1: Mechanism of Action
The CDK9–Mcl-1–Mitochondria Axis
To understand how CGP 74514 damages mitochondria, one must look beyond cell cycle regulation. The compound’s lethality is frequently driven by "transcriptional addiction" in cancer cells.
-
CDK9 Inhibition: CGP 74514 inhibits CDK9, the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb). CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, facilitating productive transcription elongation.
-
Mcl-1 Depletion: The gene encoding Mcl-1 (Myeloid Cell Leukemia 1) is exceptionally sensitive to transcriptional pausing because both its mRNA and protein have very short half-lives (1–3 hours). Blockade of CDK9 by CGP 74514 halts MCL1 transcription, leading to rapid clearance of the protein.
-
MOMP Induction: Mcl-1 normally sequesters pro-apoptotic BH3-only proteins (e.g., Bim, Noxa) and inhibits the effectors Bax and Bak. When Mcl-1 levels crash, Bax and Bak are liberated. They oligomerize at the mitochondrial outer membrane, forming pores (MOMP).
-
Bioenergetic Collapse: MOMP leads to the release of cytochrome c and the dissipation of the proton gradient (
), halting ATP synthesis and activating the caspase cascade.
Selectivity Profile & Off-Target Effects
Researchers must account for the compound's promiscuity. It is not a "clean" probe for CDK1 alone.
Table 1: Kinase Selectivity Profile of CGP 74514
| Target Kinase | IC50 (Cell-Free) | Physiological Consequence of Inhibition |
| CDK1 (CDC2) | ~25 nM | G2/M cell cycle arrest; inhibition of mitotic entry. |
| CDK2 | Potent (Variable*) | G1/S arrest; blockade of DNA replication. |
| CDK9 | Potent | Transcriptional suppression; rapid loss of Mcl-1/Myc. |
| CDK5 | Potent | Neuronal signaling modulation (context-dependent). |
| PKC / PKA | > 10 µM | Minimal effect (High selectivity window). |
*Note: Some assays suggest CGP 74514 is equipotent or even more potent against CDK2/5 than CDK1 depending on ATP concentration.
Pathway Visualization
The following diagram illustrates the dual mechanism where CDK1 and CDK9 inhibition converge to induce mitochondrial damage.
Caption: Dual-inhibition pathway of CGP 74514 leading to mitochondrial failure via Mcl-1 depletion.
Part 2: Experimental Protocols
These protocols are designed to self-validate. The use of positive controls (uncouplers) and negative controls (vehicle) is mandatory to distinguish specific drug effects from artifacts.
Protocol 1: Quantifying Mitochondrial Membrane Potential ( )
Objective: Measure the loss of electromotive force in the inner mitochondrial membrane using JC-1 or TMRE. Method Selection:
-
JC-1: Best for ratiometric analysis (Red/Green shift). Indicates population shift from healthy to damaged.
-
TMRE/TMRM: Best for dynamic live-cell imaging or simple flow cytometry intensity scoring.
Workflow (JC-1 Flow Cytometry):
-
Seeding: Plate cells (e.g., U937, HeLa) at
cells/mL in 6-well plates. -
Treatment:
-
Experimental: Add CGP 74514 (Start with 1 µM and 5 µM).
-
Vehicle Control: DMSO (Final concentration < 0.1%).
-
Positive Control: CCCP (50 µM) or FCCP (added 30 min prior to harvest).
-
-
Incubation: Incubate for 18–24 hours. (Note: Mcl-1 loss may occur as early as 4–6 hours; check time-course if studying initiation).
-
Staining:
-
Harvest cells and wash 1x with PBS.
-
Resuspend in media containing 2 µM JC-1 .
-
Incubate for 20 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash cells 2x with PBS.
-
Analyze on Flow Cytometer.[1]
-
Healthy Mitochondria: High Red Fluorescence (Aggregates, ~590 nm).
-
Damaged Mitochondria: High Green Fluorescence (Monomers, ~529 nm).
-
Readout: Calculate the ratio of Red/Green fluorescence. A decrease indicates depolarization.
-
Protocol 2: Validating Mcl-1 Depletion (Western Blot)
Objective: Confirm that mitochondrial damage is preceded by the loss of the survival factor Mcl-1.
-
Lysate Preparation:
-
Treat cells with CGP 74514 (1–5 µM) for 0, 4, 8, and 12 hours.
-
Lyse in RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors (Critical: Mcl-1 is regulated by phosphorylation).
-
-
Electrophoresis: Load 30–50 µg protein per lane on a 10–12% SDS-PAGE gel.
-
Antibody Staining:
-
Primary: Anti-Mcl-1 (1:1000).
-
Loading Control: Anti-GAPDH or Anti-Beta-Actin.
-
Apoptosis Marker: Anti-Cleaved Caspase-3 or Anti-PARP.
-
-
Interpretation: You should observe a time-dependent disappearance of the Mcl-1 band (approx. 40 kDa) before or concomitant with the appearance of Cleaved Caspase-3 fragments.
Experimental Workflow Visualization
Caption: Parallel workflow for correlating protein-level changes (Mcl-1) with physiological mitochondrial state.
References
-
Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A. Source: PubMed (Biochem Pharmacol) URL:[Link]
-
Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis. Source: Clinical Cancer Research URL:[Link]
-
Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. Source: PubMed Central URL:[Link]
-
Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Source: Molecular Cancer URL:[Link]
Sources
CGP 74514 inhibition of CDK1 vs CDK2 selectivity
Content Type: In-Depth Technical Guide Audience: Researchers, Drug Discovery Scientists, and Cell Biologists
Executive Summary: The Selectivity Paradox
CGP 74514 (often utilized as the dihydrochloride salt, CGP 74514A) has historically been categorized as a highly selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , with a cited IC
However, modern biophysical characterization and broad-panel kinase profiling have complicated this narrative. While effective as a functional CDK1 inhibitor in cellular contexts, CGP 74514 exhibits significant—and in some assays, superior—affinity for CDK2 . This guide dissects the structural and functional reality of CGP 74514, providing a rigorous framework for its experimental application and interpreting its "selectivity" in the context of shared CDK active site homology.
Chemical & Mechanistic Profile
Structural Basis of Inhibition
CGP 74514 is a purine-derived ATP-competitive inhibitor. It functions by occupying the ATP-binding pocket of the CDK catalytic subunit, preventing the transfer of the
-
Core Scaffold: 2,6,9-trisubstituted purine.
-
Binding Mode: Forms hydrogen bonds with the hinge region of the kinase (Glu81/Leu83 in CDK1).
-
Key Substituent: The trans-4-aminocyclohexyl group at the C2 position is critical for potency, exploiting the ribose-binding pocket.
The Selectivity Data: A Critical Re-Evaluation
Early enzymatic assays established the "CDK1 selective" profile. However, thermodynamic binding studies (Isothermal Titration Calorimetry - ITC) reveal a different landscape, suggesting that "selectivity" is highly context-dependent (e.g., cyclin partner, phosphorylation state).
Table 1: Comparative Inhibitory & Binding Profile
| Target Complex | Enzymatic IC | Thermodynamic K | Physiological Context |
| CDK1 / Cyclin B | 25 nM | 950 nM | Mitosis (G2/M Transition) |
| CDK2 / Cyclin A | ~6.1 µM (often cited loosely) | 224 nM | S-Phase / DNA Replication |
| CDK2 / Cyclin E | Not typically reported | < 500 nM (Est.) | G1/S Transition |
| PKC | 6.1 µM | N/A | Off-target |
| PKA | 125 µM | N/A | Off-target |
*Source: Furet et al. (2000), Imbach et al. (1999).
**Source: Wood et al. (2019) - Note the tighter binding (lower K
Expert Insight: The discrepancy between IC
Mechanism of Action: The Apoptotic Trigger
CGP 74514 does not merely arrest cells; it actively drives apoptosis, particularly in transformed cells (e.g., AML, U937). The mechanism links cell cycle arrest directly to the mitochondrial death pathway via Mcl-1 .
The Mcl-1 Axis
Mcl-1 (Myeloid cell leukemia 1) is a short-lived anti-apoptotic protein.[2] During mitosis, CDK1/Cyclin B phosphorylates Mcl-1 (specifically at Thr163/Ser159), stabilizing it to prevent apoptosis during the vulnerable state of division.
-
Inhibition: CGP 74514 blocks this phosphorylation.[3]
-
Consequence: Unphosphorylated Mcl-1 is rapidly ubiquitinated and degraded by the proteasome.
-
Outcome: Loss of Mcl-1 releases pro-apoptotic factors (Bak/Bax), causing mitochondrial outer membrane permeabilization (MOMP).
Figure 1: The Mcl-1 Destabilization Pathway. CGP 74514 inhibition of CDK1 prevents the stabilizing phosphorylation of Mcl-1, leading to its rapid degradation and subsequent apoptosis.
Experimental Protocols
Protocol A: Validating Selectivity (Histone H1 Kinase Assay)
To rigorously test CGP 74514 against CDK1 vs. CDK2, rely on a radiometric Histone H1 assay. This is the "Gold Standard" as Histone H1 is a generic substrate for both kinases.
Reagents:
-
Recombinant CDK1/Cyclin B and CDK2/Cyclin E (human).
-
Substrate: Histone H1 (calf thymus).
-
Radioisotope:
-ATP. -
Inhibitor: CGP 74514 (dissolved in DMSO).
Workflow:
-
Preparation: Dilute CGP 74514 in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl
, 1 mM DTT, 1 mM EGTA). Prepare a 10-point dose-response curve (0.1 nM to 10 µM). -
Enzyme Mix: Incubate 10 ng of CDK1 or CDK2 with the inhibitor for 15 minutes at 30°C before adding ATP. This allows equilibrium binding.
-
Reaction Start: Add Master Mix containing 1 µg Histone H1 and 50 µM ATP (trace labeled with 1 µCi
P). -
Incubation: Incubate for 30 minutes at 30°C.
-
Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure CPM (Counts Per Minute) via scintillation counting.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC
using non-linear regression (Sigmoidal dose-response).
Validation Check: If the IC
Protocol B: Cell Cycle Synchronization & Apoptosis
Objective: Arrest cells at G2/M and assess Mcl-1 dependent apoptosis.
-
Seeding: Seed U937 or HeLa cells at
cells/mL. -
Treatment: Treat with 1 µM CGP 74514.
-
Note: While IC
is 25 nM, cellular potency is lower due to ATP competition. 1 µM is the standard effective dose for full G2/M block.
-
-
Timepoints:
-
12 Hours: Harvest for Flow Cytometry (Propidium Iodide). Expect >80% G2/M accumulation.
-
24 Hours: Harvest for Western Blot.
-
-
Readout (Western Blot):
-
Markers: PARP (cleaved), Caspase-3 (cleaved), Mcl-1.
-
Expected Result: Mcl-1 levels should decrease significantly by 24h, coinciding with PARP cleavage.
-
Selectivity Screening Workflow
When using CGP 74514 in complex phenotypic screens, you must control for off-target CDK2 inhibition. Use the following logic flow to interpret results.
Figure 2: Interpreting CGP 74514 Phenotypes. A G1 arrest suggests off-target CDK2 inhibition (as CDK2 drives G1/S), whereas a G2/M arrest accompanied by Mcl-1 degradation confirms CDK1 engagement.
References
-
Furet, P., et al. (2000). Structure-based design of potent CDK1 inhibitors derived from olomoucine.[1] Journal of Computer-Aided Molecular Design, 14(5), 403-409. Link
-
Imbach, P., et al. (1999). 2,6,9-Trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 91-96. Link
-
Wood, D. J., et al. (2019). Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition. Cell Chemical Biology, 26(1), 121-130. Link
-
Tantawy, S. I., et al. (2023).[4] Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability.[4][5] Oncotarget, 14, 654-656. Link
-
Bettayeb, K., et al. (2010). Meriolins, a new class of cell death–inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases. Cancer Research, 70(11), 4688-4698. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability | EurekAlert! [eurekalert.org]
- 5. Early downregulation of Mcl-1 regulates apoptosis triggered by cardiac glycoside UNBS1450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of CGP 74514 in Bladder Cancer: Targeting the G2/M Checkpoint and Apoptotic Pathways
Executive Summary
CGP 74514 is a highly potent, selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) (IC₅₀ = 25 nM) with secondary activity against CDK2 and CDK5. In the context of Urothelial Carcinoma (Bladder Cancer) , where dysregulation of the cell cycle (e.g., TP53 and RB1 mutations) is ubiquitous, CGP 74514 represents a precision tool to induce G2/M arrest and mitotic catastrophe .
This technical guide outlines the mechanistic rationale, experimental validation protocols, and combination strategies for CGP 74514. It addresses the compound's ability to modulate the Bcl-2 family (specifically Mcl-1) and sensitize resistant bladder cancer cells to standard-of-care agents like Cisplatin .
Molecular Mechanism & Target Profile[1][2][3]
Primary Pharmacology
CGP 74514 acts by competitively binding to the ATP-binding pocket of CDK1/Cyclin B complexes. Unlike non-selective pan-CDK inhibitors (e.g., flavopiridol), CGP 74514 shows a preferential affinity that minimizes off-target toxicity associated with transcriptional CDKs (CDK7/9).
| Target Kinase | IC₅₀ (nM) | Biological Consequence |
| CDK1 (Cdc2) | 25 | G2/M Phase Arrest, Mitotic Collapse |
| CDK2 | ~60-100 | G1/S Phase Blockade |
| CDK5 | Variable | Downregulation of Mcl-1 (Anti-apoptotic) |
| PKC / PKA | > 10,000 | Minimal/No Effect (High Selectivity) |
Signaling Cascade in Bladder Cancer
Bladder cancer cells, particularly high-grade muscle-invasive subtypes (MIBC), often lack functional G1 checkpoints due to p53/Rb loss. This makes them heavily reliant on the G2/M checkpoint to repair DNA damage before mitosis.
-
Checkpoint Abrogation: CGP 74514 inhibits CDK1, trapping cells in G2 or forcing a "slippage" into mitosis without proper chromosome segregation.
-
Mitochondrial Priming: The compound induces the dephosphorylation of Bad and downregulation of Mcl-1 , shifting the balance toward Bak/Bax oligomerization.
-
Apoptosis: Cytochrome c release activates Caspase-9 and Caspase-3, leading to cell death.
Caption: Mechanistic pathway of CGP 74514 inducing apoptosis via CDK1 inhibition and Mcl-1 destabilization.[1][2][3][4]
Preclinical Efficacy & Combination Strategy
The Cisplatin Synergy
Standard therapy for MIBC is Cisplatin -based chemotherapy. Cisplatin induces DNA crosslinks.
-
Rationale: Cisplatin requires cells to arrest (via checkpoints) to attempt repair. CGP 74514 blocks the CDK1-dependent G2/M progression.
-
Outcome: When combined, cells with Cisplatin-induced DNA damage are either trapped in G2 indefinitely (senescence) or forced into mitosis with shattered chromosomes (death).
The Bcl-2 Family Axis
Recent studies indicate that Mcl-1 upregulation is a resistance mechanism in bladder cancer.
-
Hypothesis: CGP 74514 (via CDK1/5 inhibition) reduces Mcl-1 levels.
-
Combination: Synergizes with Navitoclax (ABT-263) or Venetoclax , which target Bcl-2/Bcl-xL but spare Mcl-1. CGP 74514 "closes the back door" of Mcl-1 mediated survival.
Validated Experimental Protocols
Cell Line Selection
-
T24 / UM-UC-3: High-grade, invasive, TP53 mutant. (Ideal for efficacy modeling).
-
RT4: Low-grade, papillary, wild-type TP53. (Control for toxicity).
Protocol A: Determination of IC₅₀ & Cytotoxicity
Objective: Establish the dose-response curve for CGP 74514 alone and in combination.
-
Seeding: Plate T24 cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment:
-
Prepare CGP 74514 stock (10 mM in DMSO).
-
Serial dilute in media: 0, 10, 25, 50, 100, 250, 500, 1000 nM.
-
Combination Arm: Add Cisplatin (fixed IC₂₀ dose) + CGP 74514 dilution series.
-
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate % Viability relative to DMSO control. Use non-linear regression to determine IC₅₀.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest mechanism.
-
Synchronization (Optional but recommended): Serum starve cells for 24h to synchronize in G0/G1.
-
Release & Treat: Add 10% FBS media containing 100 nM CGP 74514 .
-
Harvest: Collect cells at 12h, 24h, and 48h. Trypsinize and wash with PBS.
-
Fixation: Resuspend in 70% ethanol (cold, added dropwise) while vortexing. Store at -20°C overnight.
-
Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL) . Incubate 30 min at 37°C.
-
Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).
-
Result: Expect accumulation of cells in G2/M (4N DNA content) and Sub-G1 (Apoptosis) fraction.
Protocol C: Mitochondrial Membrane Potential ( )
Objective: Validate the intrinsic apoptotic pathway.
-
Staining: Treat cells with CGP 74514 (50-100 nM) for 24h.
-
Dye Loading: Add JC-1 or TMRM dye to culture media (final 200 nM). Incubate 20 min.
-
Wash: Wash 2x with PBS.
-
Microscopy/Flow:
-
Healthy: Red aggregates (High potential).
-
Apoptotic: Green monomers (Low potential).
-
-
Quantification: Calculate Red/Green fluorescence ratio. A decrease indicates mitochondrial depolarization.
Caption: Experimental workflow for validating CGP 74514 efficacy in bladder cancer cell lines.
Challenges & Future Directions
-
Solubility: CGP 74514 is hydrophobic. In vivo formulation may require lipid-based carriers or cyclodextrins.
-
Biomarker Selection: Patient stratification based on Mcl-1 expression levels may predict responders.
-
Clinical Translation: While potent in vitro, transition to clinical trials requires validating the therapeutic window to avoid neutropenia (a common side effect of CDK inhibitors).
References
-
Bio-Techne. CGP 74514 dihydrochloride Biological Activity.
-
Dai, Y., et al. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A.[2] (2002).
-
Harley, M. E., et al. Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest.[4] (2010).[4]
-
Menon, D., et al. CDK5 Inhibitor Downregulates Mcl-1 and Sensitizes Pancreatic Cancer Cell Lines to Navitoclax. (2018).[5][6]
-
Ghasemian, F., et al. The mechanism of action of BCG therapy for bladder cancer--a current perspective. (2015).
Sources
- 1. CDK5 Inhibitor Downregulates Mcl-1 and Sensitizes Pancreatic Cancer Cell Lines to Navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. CK1δ as a potential therapeutic target to treat bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Precision Preparation of CGP 74514 Stock Solution for Cell Culture
Introduction & Mechanism of Action
CGP 74514 (often supplied as the dihydrochloride salt, CGP 74514A) is a potent, selective small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , also known as CDC2.[1] It acts by competitively binding to the ATP-binding pocket of the CDK1/Cyclin B complex.[1]
In synchronized cell culture applications, CGP 74514 is critical for studying the G2/M phase transition .[1] While its primary target is CDK1 (IC₅₀ ≈ 25 nM), it displays pan-CDK inhibitory effects (CDK2, CDK5) at higher concentrations.[1] Prolonged exposure or high doses typically trigger mitochondrial damage, Caspase-9 activation, and subsequent apoptosis, particularly in transformed leukemic cell lines.[1]
Why Proper Preparation Matters: Improper solubilization or storage leads to micro-precipitation in aqueous culture media.[1] This results in:
-
Inconsistent IC₅₀ values: Effective concentration drops below the calculated dose.
-
Crystal formation: Sharp precipitates can mechanically damage cell membranes (false cytotoxicity).[1]
-
Batch variability: Inability to replicate G2/M arrest timing across experiments.
Physicochemical Profile & Safety
Before handling, verify the specific salt form on your vial.[1] The molecular weight (MW) differs significantly between the free base and the hydrochloride salt, altering molarity calculations.[1]
Table 1: Key Chemical Properties[1]
| Property | Specification | Notes |
| Compound Name | CGP 74514 (Dihydrochloride) | Most common commercial form.[1] |
| CAS Number | 481724-82-7 (2HCl) | Verify against vial label.[1] |
| Molecular Weight | 458.82 g/mol (2HCl) | Free base is ~385.89 g/mol .[1] Check label. |
| Solubility (DMSO) | ~100 mM (Max) | Recommended for Master Stock. |
| Solubility (Water) | ~50 mM (2HCl form only) | Not recommended for long-term storage (hydrolysis risk).[1] |
| Appearance | White to off-white solid | Hygroscopic.[1] |
| Storage (Solid) | -20°C, Desiccated | Protect from light.[1] |
Protocol: Preparation of 10 mM Master Stock
Target: Prepare 1 mL of a 10 mM Master Stock Solution in DMSO. Safety: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle powder in a fume hood to avoid inhalation.[1]
Materials Required[1][2][3][4][5][6]
-
CGP 74514 Dihydrochloride powder (e.g., 5 mg vial).[1]
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered, cell-culture grade (≥99.9%).[1]
-
Vortex mixer.[1]
-
Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes.
Step-by-Step Methodology
Step 1: Molar Mass Verification & Calculation
Do not assume the mass in the vial is exactly as printed (e.g., 5 mg).[1] Residual manufacturing salts can alter the net weight.[1]
-
Best Practice: Weigh the specific amount you intend to use, or if dissolving the whole vial, assume the vendor's mass only if overfill is not present.[1]
-
Formula:
[1]Example Calculation: To make a 10 mM (0.01 M) stock from 5 mg of CGP 74514 (MW 458.82 ):
[1]
Step 2: Solubilization
-
Equilibrate the vial to Room Temperature (RT) for 15 minutes before opening. Crucial: Opening a cold vial causes condensation, introducing water that degrades the compound.[1]
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial against a light source. The solution must be completely clear. If particles persist, sonicate in a water bath for 2 minutes (ambient temp).
Step 3: Sterilization (Optional but Recommended)
While DMSO is bacteriostatic, fungal spores can survive.[1]
-
Use a 0.22 µm PTFE or Nylon syringe filter .[1]
-
Warning: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.[1]
-
Pre-wet the filter with 50 µL DMSO to minimize hold-up volume loss.[1]
Step 4: Aliquoting & Storage[1]
-
Divide the Master Stock into 50 µL aliquots in amber tubes.
-
Label clearly: "CGP 74514 - 10 mM - [Date] - DMSO".[1]
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Visualization: Preparation Workflow
Figure 1: Workflow for contaminant-free preparation of CGP 74514 stock to prevent hydrolysis and degradation.
Cell Culture Application & Dilution[1]
Standard Working Concentration: 0.1 µM – 5 µM.[1] Vehicle Control: DMSO (Final concentration must be < 0.1%).[1]
The "1000x" Dilution Rule
To minimize DMSO toxicity, prepare a Working Stock that is 1000x the desired final concentration, or perform serial dilutions in media.[1]
Protocol for 5 µM Treatment (Example):
-
Thaw one 50 µL aliquot of 10 mM Master Stock.[1]
-
Intermediate Dilution: Dilute 1:10 in media (or PBS) to create a 1 mM sub-stock.
-
Mix: 10 µL Master Stock + 90 µL Media.[1]
-
-
Final Application: Dilute the 1 mM sub-stock 1:200 into the cell culture well.
Biological Mechanism & Signaling[1][7]
Understanding the pathway is essential for interpreting results.[1] CGP 74514 blocks the ATP site of CDK1, preventing the phosphorylation of substrates required for Mitosis entry.[1]
Figure 2: Mechanism of Action.[1] CGP 74514 inhibits CDK1, blocking G2/M transition and triggering mitochondrial apoptotic pathways.[1][2]
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitate upon thawing | DMSO absorbed water or stock is too cold.[1] | Warm to 37°C for 5 mins and vortex. If precipitate remains, discard (degradation).[1] |
| Cytotoxicity in Control | DMSO concentration > 0.5%.[1] | Ensure final DMSO is < 0.1%.[1] Include a "Vehicle Only" control well.[1] |
| Loss of Activity | Stock stored at 4°C or repeated freeze-thaw.[1] | Always store at -20°C. Use single-use aliquots. |
| Yellowing of Solution | Oxidation.[1] | DMSO stocks may turn slightly yellow; this is usually acceptable, but dark brown indicates degradation.[1] |
References
-
National Institutes of Health (NIH) / PubMed. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A.[1][2] (PMID: 12429924).[1][2] Available at: [Link]
Sources
Application Note: Optimization of CGP 74514 Concentration for G2/M Cell Cycle Arrest
Abstract
Precise manipulation of the cell cycle is a cornerstone of cancer biology and drug development. CGP 74514 is a potent, selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , the master regulator of the G2 to M phase transition. Unlike microtubule poisons (e.g., Nocodazole) that arrest cells in mitosis (M-phase), CGP 74514 arrests cells at the G2/M border , preventing mitotic entry. This distinction is critical for researchers studying checkpoint fidelity, DNA damage responses, or induction of apoptosis in transformed cells. This guide provides a rigorous, self-validating protocol to determine the optimal concentration of CGP 74514 for your specific cell model, balancing maximal G2 arrest against the compound’s inherent cytotoxicity.
Mechanism of Action & Scientific Rationale
The G2/M Checkpoint
Progression from G2 phase into Mitosis is driven by the CDK1-Cyclin B1 complex .[1] In late G2, this complex accumulates but is held in an inactive state by inhibitory phosphorylation (by Wee1/Myt1 kinases). The removal of these phosphates by Cdc25 phosphatase triggers the explosive kinase activity required for nuclear envelope breakdown and chromosome condensation.
CGP 74514 Intervention
CGP 74514 binds to the ATP-binding pocket of CDK1, competitively inhibiting its kinase activity.
-
Effect: The cell completes DNA replication (S phase) but cannot initiate mitosis.
-
Phenotype: Cells accumulate with 4N DNA content (G2 status) but lack mitotic markers (e.g., Phospho-Histone H3 is low/negative).
-
Outcome: Prolonged arrest often triggers the "G2 checkpoint abrogation" or "mitotic catastrophe" pathways, leading to apoptosis, particularly in cancer cells lacking functional p53.
Visualizing the Pathway
The following diagram illustrates the specific blockade point of CGP 74514 within the G2/M transition machinery.
Figure 1: Mechanism of Action. CGP 74514 inhibits the active CDK1-Cyclin B1 complex, preventing the phosphorylation events necessary for mitotic entry, thereby trapping cells in the G2 phase.
Critical Considerations for Experimental Design
Specificity and Toxicity
While selective for CDK1 (IC50 ~25 nM in cell-free assays), cellular efficacy requires higher concentrations (0.5 – 5.0 µM).
-
Warning: CGP 74514 is pro-apoptotic . Unlike RO-3306 (a reversible CDK1 inhibitor often used for synchronization), CGP 74514 is frequently used to induce cell death via checkpoint arrest. If your goal is to synchronize and release cells for kinetic studies, RO-3306 may be a superior alternative.[2] If your goal is to study the arrest state or induce cytotoxicity, CGP 74514 is appropriate.
Distinguishing G2 from M Arrest
Standard Propidium Iodide (PI) staining cannot distinguish between G2 (4N DNA, nucleus intact) and M phase (4N DNA, chromosomes condensed).
-
Validation: To confirm CGP 74514 efficacy, you must demonstrate low Phospho-Histone H3 (pH3) levels. High pH3 indicates M-phase arrest (Nocodazole effect).
Protocol: Determination of Optimal Concentration
This protocol is designed to identify the concentration that yields maximum G2 arrest with minimal apoptosis (Sub-G1 fraction).
Materials Required[1][2][3][4][5][6][7][8]
-
CGP 74514: Dissolve in high-grade DMSO to a stock of 10 mM. Store at -20°C in aliquots. Avoid freeze-thaw.
-
Cell Lines: Exponentially growing (60-70% confluence).
-
Flow Cytometry Reagents:
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).
-
Optional: Anti-Phospho-Histone H3 (Ser10) antibody (for dual staining).
-
Step-by-Step Workflow
Phase 1: The Dose-Response Pilot
-
Seeding: Seed cells into 6-well plates at a density that ensures 60% confluence at the time of treatment (typically
cells/well). Allow 24h for attachment. -
Treatment: Prepare fresh media containing CGP 74514 at the following final concentrations:
-
0 µM (DMSO Control)
-
0.5 µM
-
1.0 µM
-
2.0 µM
-
5.0 µM
-
-
Incubation: Incubate cells for 18 to 24 hours .
-
Note: Shorter times (12h) may not allow S-phase cells to reach G2. Longer times (>24h) increase apoptosis risk.
-
Phase 2: Harvesting and Fixation
-
Harvest: Collect both the culture media (containing detached/dead cells) and the adherent cells (trypsinized) into a single tube. This is crucial for accurate toxicity assessment.
-
Wash: Pellet cells (300 x g, 5 min), wash once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 300 µL PBS. While vortexing gently, add 700 µL ice-cold 100% Ethanol dropwise (final 70% EtOH).
-
Storage: Incubate at -20°C for at least 2 hours (can be stored for weeks).
Phase 3: Staining and Analysis[3][4]
-
Wash: Pellet fixed cells, wash twice with PBS to remove ethanol.
-
Stain: Resuspend in 500 µL PI/RNase Staining Solution .
-
Incubate: 30 minutes at 37°C or room temperature in the dark.
-
Acquisition: Analyze on a Flow Cytometer. Acquire at least 10,000 single-cell events (gate out doublets using FL2-A vs FL2-W).
Experimental Workflow Diagram
Figure 2: Experimental Workflow for Dose Optimization.
Data Analysis & Expected Results
Interpreting the Histogram
-
G1 Peak (2N): Should decrease significantly in treated samples.
-
G2/M Peak (4N): Should become the dominant peak (>60-80% of population).
-
Sub-G1 (Apoptosis): Events to the left of the G1 peak. If this exceeds 10-15%, the concentration is too toxic for pure arrest studies.
Reference Concentrations
The following table summarizes optimal concentrations reported in literature for common cell lines. Use these as starting points for your titration.
| Cell Line | Tissue Origin | Optimal Conc. | Duration | Outcome | Reference |
| U937 | Leukemia | 1.0 µM | 24 h | G2/M Arrest -> Apoptosis | [1] |
| A549 | Lung Cancer | 2.0 µM | 24 h | G2/M Arrest | [2] |
| HeLa | Cervical Cancer | 1.0 - 2.0 µM | 18 h | G2/M Arrest | [3] |
| HCT116 | Colon Cancer | 1.5 µM | 24 h | G2/M Arrest | [4] |
Selection Criteria for "Optimal" Concentration
Select the concentration that satisfies the following logic:
-
G2/M Fraction: > 70%
-
Sub-G1 Fraction: < 10%
-
G1 Fraction: Minimal (< 15%)
Troubleshooting & Expert Tips
| Observation | Possible Cause | Corrective Action |
| High Sub-G1 Peak (>20%) | Cytotoxicity / Apoptosis | Reduce concentration by 50% or harvest at 16h instead of 24h. |
| No G2 Accumulation | Drug degradation or resistance | Ensure stock is fresh. Verify cell line doubling time (if >24h, extend treatment). |
| G1 Arrest instead of G2 | Off-target effects (e.g., CDK2) | This can occur at very low doses (0.5 µM) in some sensitive lines. Increase dose to 1-2 µM. |
| High Phospho-Histone H3 | Mitotic Arrest (not G2) | Contamination or misidentification. CGP 74514 should yield low pH3. |
References
-
Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A. Source: Biochemical and Biophysical Research Communications. Link:[Link]
-
Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. (Comparison study citing CGP effects) Source: Chemistry & Biodiversity. Link:[Link]
-
Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 (Comparison with RO-3306). Source: Cell Cycle.[1][2][5][6][7][8][9][10][11] Link:[Link]
Sources
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Exit from the G2/M Checkpoint in RPE-1 Cells Using RO3306: Enrichment of Phase-Specific Cell Populations for In-Depth Analyses of Mitotic Events [mdpi.com]
- 3. CDK4/6 activity is required during G2 arrest to prevent stress induced endoreplication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronised cell cycle progression in human cell culture | bioRxiv [biorxiv.org]
Evaluating CDK1 Inhibition Efficacy: A Western Blotting Guide for CGP 74514
Abstract
CGP 74514 is a potent, selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , a pivotal regulator of the G2/M phase transition. While often utilized to induce cell cycle arrest, its therapeutic potential lies in its ability to trigger apoptosis in transformed cells via the mitochondrial pathway. This application note provides a rigorous Western Blotting framework to validate CGP 74514 efficacy. Unlike generic apoptosis assays, this guide focuses on the specific mechanistic link between CDK1 inhibition, Mcl-1 instability , and downstream caspase activation, providing a self-validating system for drug development.
Part 1: Mechanism of Action & Biomarker Logic
To accurately assess CGP 74514, one must distinguish between Target Engagement (is the kinase inhibited?) and Phenotypic Outcome (did the cell die?).
The CDK1 / Mcl-1 Axis
CDK1 is not merely a cell cycle driver; it is a survival factor. CDK1-mediated phosphorylation stabilizes Mcl-1 (Myeloid Cell Leukemia 1), a potent anti-apoptotic Bcl-2 family member.
-
Normal State: CDK1 phosphorylates substrates (e.g., Histone H1) and stabilizes Mcl-1, preventing mitochondrial outer membrane permeabilization (MOMP).
-
Drug Action: CGP 74514 inhibits CDK1 ATP-binding.
-
Immediate Consequence: Rapid dephosphorylation of Histone H1 and ubiquitin-proteasomal degradation of Mcl-1.
-
Terminal Consequence: Loss of Mcl-1 releases pro-apoptotic factors (Bax/Bak), leading to Caspase-3 activation and PARP cleavage.
Pathway Visualization
The following diagram illustrates the causal chain utilized in this protocol.
Figure 1: Mechanistic cascade of CGP 74514. Inhibition of CDK1 leads to the simultaneous loss of phosphorylation markers and the rapid degradation of the survival protein Mcl-1.
Part 2: Critical Efficacy Markers
The following table categorizes markers by their biological role. A robust dataset requires at least one marker from each category.
| Category | Target Marker | Molecular Wt.[1][2] | Expected Change (Efficacy) | Biological Rationale |
| Target Engagement | p-Histone H1 | ~32 kDa | Decrease | Histone H1 is a direct substrate of CDK1. Loss of signal at Thr146 or Ser147 confirms CDK1 blockade [1]. |
| Mechanism (Survival) | Mcl-1 | ~40 kDa | Decrease | CDK1 inhibition destabilizes Mcl-1. This is a sensitive and early marker, often preceding overt cell death [2]. |
| Apoptosis (Execution) | Cleaved PARP | 89 kDa | Increase | Caspase-3/7 cleaves full-length PARP (116 kDa) into the 89 kDa fragment. Definitive proof of cell death [3]. |
| Apoptosis (Upstream) | Cleaved Caspase-3 | 17/19 kDa | Increase | The executioner caspase. Its presence confirms the commitment point of apoptosis has been passed. |
| Cell Cycle | Cyclin B1 | ~55 kDa | Accumulation | Cells arrest in G2/M. Since they cannot exit mitosis, Cyclin B1 levels often remain elevated or accumulate before death. |
Part 3: Experimental Protocol
A. Experimental Design & Controls[3][4]
-
Dose-Response: 0, 100 nM, 500 nM, 1 µM, 5 µM. (CGP 74514 is potent; IC50 is ~25 nM, but cellular permeability often requires higher doses).
-
Time-Course (Critical): 0, 4, 8, 12, 24 hours.
-
4-8 hours: Expect Mcl-1 drop and p-Histone H1 loss.
-
12-24 hours: Expect Cleaved PARP appearance.[3]
-
-
Controls: DMSO (Vehicle) and Total Protein (e.g., Total Histone H1 or GAPDH).
B. Sample Preparation (Lysis)
Crucial Step: Because we are detecting phospho-proteins (p-Histone H1) and labile proteins (Mcl-1), the lysis buffer must be aggressive against phosphatases and proteases.
-
Harvest Cells: Wash cells 2x with ice-cold PBS.
-
Lysis Buffer: Use RIPA Buffer supplemented immediately before use with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail (specifically NaF and Na3VO4)
-
Optional: 1 mM PMSF
-
-
Incubation: Lyse on ice for 20 minutes. Vortex every 5 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
-
Quantification: BCA Assay. Normalize all samples to 30 µg total protein per lane.
C. Electrophoresis & Transfer
-
Gel %: Use a 4-12% Gradient Gel . This allows simultaneous resolution of high MW (PARP, 116 kDa) and low MW (Histone H1, 32 kDa; Caspase-3, 17 kDa) targets.
-
Transfer: PVDF membrane (0.45 µm or 0.2 µm).
-
Note: For Histone H1, ensure the transfer is not "over-run" as small proteins can pass through the membrane. 70V for 60-90 mins is standard wet transfer.
-
D. Antibody Incubation Strategy
To conserve sample, cut the membrane horizontally based on molecular weight markers:
-
Top Strip (>75 kDa): Probe for PARP (Full + Cleaved).
-
Middle Strip (35-75 kDa): Probe for Mcl-1 , Cyclin B1 , and GAPDH/Actin .
-
Bottom Strip (<35 kDa): Probe for p-Histone H1 and Cleaved Caspase-3 .
Part 4: Workflow Visualization
Figure 2: Optimized Western Blot workflow for simultaneous detection of target engagement and apoptosis markers.
Part 5: Validation & Troubleshooting (Self-Validating Systems)
A "self-validating" experiment contains internal logic checks. If the results do not follow the biological causality, the experiment is flawed.
Scenario 1: PARP is cleaved, but p-Histone H1 is unchanged.
-
Diagnosis: The cells are dying (toxicity), but not due to specific CDK1 inhibition. This suggests off-target effects or general necrosis.
-
Action: Titrate down the CGP 74514 concentration.
Scenario 2: p-Histone H1 decreases, but Mcl-1 levels are stable.
-
Diagnosis: Target engagement is successful, but the specific apoptotic pathway (Mcl-1 degradation) is blocked (e.g., high Bcl-2 or Bcl-xL buffering).
-
Action: The drug is working biochemically but is not efficacious phenotypically. Consider combination therapy (e.g., with Venetoclax).[4]
Scenario 3: No signal for p-Histone H1 in Control samples.
-
Diagnosis: Phosphatase activity in the lysate.
-
Action: Freshly add Na3VO4 (Sodium Orthovanadate) and NaF to the lysis buffer. Ensure lysis is performed strictly on ice.
References
-
Global Changes in and Characterization of Specific Sites of Phosphorylation in Mouse and Human Histone H1 Isoforms upon CDK Inhibitor Treatment. Source: National Institutes of Health (PMC) URL:[Link]
-
Inhibition of casein kinase 2 sensitizes mantle cell lymphoma to venetoclax through MCL-1 downregulation. (Demonstrates the CDK/Mcl-1 axis).[4] Source: Haematologica URL:[Link]
-
PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]
- 3. Evaluation of poly(ADP-ribose) polymerase cleavage (cPARP) in ejaculated human sperm fractions after induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of casein kinase 2 sensitizes mantle cell lymphoma to venetoclax through MCL-1 downregulation | Haematologica [haematologica.org]
in vivo administration routes for CGP 74514
Technical Application Note: In Vivo Administration & Formulation of CGP 74514
Product: CGP 74514 (CGP 74514A Dihydrochloride) Primary Target: Cyclin-Dependent Kinase 1 (CDK1/Cyclin B) Application: Pharmacological Probe for Cell Cycle Arrest and Apoptosis Induction in Rodent Models
Executive Summary & Mechanism
CGP 74514 is a highly selective, ATP-competitive inhibitor of CDK1 (CDC2) , with an IC50 of approximately 25 nM. Unlike many first-generation kinase inhibitors, the dihydrochloride salt form (CGP 74514A) exhibits superior water solubility, significantly simplifying in vivo formulation.
Mechanism of Action:
CGP 74514 functions by competitively binding to the ATP pocket of the CDK1-Cyclin B complex. Inhibition prevents the phosphorylation of critical substrates required for the G2
Figure 1: Mechanism of Action. CGP 74514 blocks CDK1 activity, forcing cells into G2/M arrest and triggering the intrinsic apoptotic pathway.
Physicochemical Properties & Formulation Strategy
The success of in vivo administration hinges on the salt form. The dihydrochloride (2HCl) salt is hydrophilic, whereas the free base is lipophilic and requires harsh solvents.
Table 1: Solubility Profile (Dihydrochloride Salt)
| Solvent | Max Solubility | Suitability for In Vivo | Notes |
| Water / Saline | ~23 mg/mL | High | Preferred vehicle. pH adjustment may be needed. |
| DMSO | ~46 mg/mL | Moderate | Use only as a co-solvent (<5% final vol). |
| Ethanol | <1 mg/mL | Low | Not recommended. |
Protocol A: Standard Saline Formulation (Preferred)
Best for Intraperitoneal (IP) and Intravenous (IV) administration.
-
Calculate: Determine the total mass required.
-
Example: 10 mice
25 g/mouse 20 mg/kg dose = 5 mg total drug.
-
-
Weigh: Measure CGP 74514A (2HCl salt) into a sterile vial.
-
Dissolve: Add sterile 0.9% Saline (NaCl) to achieve a concentration of 2–5 mg/mL .
-
Note: Vortex gently. The salt should dissolve readily at room temperature.
-
-
pH Check: The dihydrochloride salt is acidic. Check pH with a micro-strip. If pH < 4.0, adjust carefully to pH ~6.0–7.0 using dilute NaOH (0.1N). Do not over-alkalinize , as the free base may precipitate.
-
Sterilization: Pass through a 0.22 µm PES syringe filter immediately before dosing.
Protocol B: DMSO Co-solvent Formulation (Rescue)
Use only if the compound fails to dissolve in saline (e.g., batch variability or free base contamination).
-
Dissolve CGP 74514 in 100% DMSO to create a 50 mg/mL stock .
-
Slowly add 5% Tween 80 .
-
Dilute dropwise with warm (37°C) Saline while vortexing.
-
Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.
-
In Vivo Administration Protocols
Due to the lack of extensive published in vivo efficacy data compared to clinical candidates (e.g., Dinaciclib), a Dose Escalation/Tolerability Study is mandatory before efficacy trials.
Phase 1: Maximum Tolerated Dose (MTD) Study
Objective: Define the safe therapeutic window.
-
Subjects: 3 mice per group (Strain: C57BL/6 or Nude mice for xenografts).
-
Dose Groups:
-
Schedule: Daily (QD) for 5 days.
-
Endpoints:
Phase 2: Efficacy Study (Xenograft/Hollow Fiber)
Based on pharmacological probe data.
-
Tumor Induction: Implant tumor cells (e.g., U937 leukemia or solid tumor xenograft). Wait for volume to reach ~150 mm³.
-
Randomization: Group mice (n=8) to minimize weight/tumor volume variance.
-
Dosing Regimen:
-
Tissue Harvest:
-
Collect tumors 4 hours post-last dose to capture pharmacodynamic markers (p-CDK1 substrates).
-
Figure 2: Experimental Workflow. From formulation of the hydrophilic salt to tissue analysis.[7]
Bioanalytical Validation (Self-Validating the Protocol)
To ensure the drug is active in vivo, you must validate target engagement. Do not rely solely on tumor shrinkage.
| Biomarker | Expected Change | Assay Method |
| Phospho-Histone H1 | Decrease | Western Blot (Tumor lysate) |
| Cyclin B1 | Accumulation | IHC / Western Blot |
| Cleaved PARP | Increase | Western Blot (Apoptosis marker) |
| Mitochondrial Potential | Loss | Flow Cytometry (Ex vivo tumor digest) |
Troubleshooting Guide:
-
Issue: Mice show rapid weight loss (>10% in 2 days).
-
Cause: CDK1 inhibition affects rapidly dividing gut epithelium.
-
Solution: Reduce dose frequency to every other day (Q2D) or provide supportive care (dietary gel).
-
-
Issue: Drug precipitates in syringe.
-
Cause: pH is too high (>7.5) or temperature is too low.
-
Solution: Re-acidify slightly or warm to 37°C. Ensure you are using the dihydrochloride salt.
-
References
-
Reaction Biology. In Vivo Hollow Fiber Model for Anticancer Drug Screening. (Context for in vivo screening of cytotoxic agents). Available at: [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 121513864 (CGP 74514). Available at: [Link]
Sources
- 1. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Synergistic Targeting of Survival and Proliferation via Dual Inhibition of CDK1 and PI3K
Abstract
This application note details the experimental rationale and protocol for the combinatorial use of CGP 74514 (a selective CDK1 inhibitor) and LY294002 (a broad-spectrum PI3K inhibitor). This combination strategy aims to overcome apoptotic resistance in neoplastic cells by simultaneously arresting cell cycle progression and dismantling the PI3K/Akt survival signaling axis.[1] This guide provides optimized solubility data, dose-matrix design strategies, and specific assays to validate synergistic cytotoxicity and mitochondrial dysfunction.
Introduction & Mechanistic Rationale
The "Proliferation-Survival" Paradox
Cancer cells often evade chemotherapy-induced apoptosis through the upregulation of survival pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt axis. While CDK1 inhibition (via CGP 74514) effectively halts the cell cycle at the G2/M phase and induces mitochondrial damage, the concurrent activity of Akt can stabilize the mitochondrial outer membrane, preventing the release of cytochrome c.
Synergistic Mechanism
The combination of CGP 74514 and LY294002 targets two distinct but convergent nodes of cellular regulation:
-
CGP 74514 Action: Selectively inhibits CDK1 (IC₅₀ ~25 nM), preventing mitotic entry and triggering the intrinsic apoptotic pathway via mitochondrial stress.
-
LY294002 Action: Inhibits PI3K (IC₅₀ ~1.4 µM), preventing the phosphorylation of Akt. This leads to the dephosphorylation of pro-apoptotic proteins (e.g., BAD) and downregulation of anti-apoptotic factors (e.g., Bcl-2, Mcl-1), thereby "priming" the cell for death.
Hypothesis: Pre-treatment or co-treatment with LY294002 sensitizes cells to CGP 74514-induced cytotoxicity by lowering the threshold for Mitochondrial Outer Membrane Permeabilization (MOMP).
Compound Properties & Preparation
Table 1: Physicochemical Properties & Handling
| Property | CGP 74514 | LY294002 |
| Target | CDK1 (Cyclin B) | PI3K (Class I), mTOR, DNA-PK |
| IC₅₀ (Cell-free) | ~25 nM | 0.5 – 1.4 µM |
| Molecular Weight | 385.89 g/mol | 307.34 g/mol |
| Solubility | DMSO (>10 mM) | DMSO (up to 50 mM); Ethanol (low) |
| Stock Concentration | Prepare 10 mM in DMSO | Prepare 20-50 mM in DMSO |
| Storage | -20°C (desiccated); protect from light | -20°C (desiccated); stable for months |
| Working Solvent | Culture Media (Max DMSO <0.1%) | Culture Media (Max DMSO <0.1%) |
Critical Handling Note: LY294002 is chemically stable but can precipitate in aqueous media if added rapidly at high concentrations. Always dilute the DMSO stock into a small volume of media before adding to the main culture vessel to prevent "shock" precipitation.
Experimental Design: Synergistic Dose-Finding
Do not arbitrarily select concentrations. Use a Checkerboard (Matrix) Design to calculate the Combination Index (CI).
Step 1: Define Single-Agent IC₅₀
Before combining, determine the IC₅₀ for each drug in your specific cell line over 24h and 48h.
-
CGP 74514 Range: 10 nM – 5 µM
-
LY294002 Range: 1 µM – 50 µM
Step 2: The 6x6 Dose Matrix
Design a 96-well plate layout where Drug A (CGP 74514) increases across columns and Drug B (LY294002) increases down rows.
-
Row A (Control): DMSO only.
-
Rows B-F: LY294002 (e.g., 0, 5, 10, 20, 40 µM).
-
Columns 2-6: CGP 74514 (e.g., 0, 50, 100, 250, 500 nM).
Note: Adjust ranges based on Step 1 results. Ensure the matrix spans concentrations below and above the IC₅₀.
Detailed Protocols
Protocol A: Sequential Treatment for Apoptosis Sensitization
Rationale: Inhibiting PI3K first depletes survival signals (p-Akt), making the subsequent CDK1 blockade more lethal.
-
Seeding: Seed cells (e.g., U937, HeLa, or AML lines) at
cells/mL in 6-well plates. Allow attachment for 12–24h. -
Pre-treatment (LY294002):
-
Replace media with fresh media containing 10–20 µM LY294002 .
-
Incubate for 1–2 hours . This duration is sufficient to dephosphorylate Akt (S473).
-
-
Co-treatment (CGP 74514):
-
Do not wash cells. Add CGP 74514 directly to the media to reach a final concentration of 0.5–2 µM (depending on cell sensitivity).
-
Adjust DMSO concentration in control wells to match.
-
-
Incubation: Incubate for 18–24 hours .
-
Harvest: Collect floating and adherent cells for downstream analysis.
Protocol B: Mitochondrial Membrane Potential Assay (JC-1)
Rationale: To confirm that the combination specifically targets mitochondrial stability.
-
Staining: After treatment (Protocol A), harvest
cells. -
Reagent: Resuspend cells in PBS containing 2 µM JC-1 dye .
-
Incubation: Incubate at 37°C for 20 minutes in the dark.
-
Wash: Wash twice with warm PBS.
-
Flow Cytometry: Measure fluorescence.
-
Healthy Cells: High Red aggregates (FL2).
-
Apoptotic Cells: High Green monomers (FL1).
-
Result: The combination should show a significant "Red-to-Green" shift compared to single agents.
-
Protocol C: Western Blot Validation Targets
To prove the mechanism, you must blot for the following markers:
| Pathway | Marker | Expected Change (Combination) |
| PI3K/Akt | p-Akt (Ser473) | Decrease (Validation of LY294002) |
| CDK1 | p-CDC2 (Tyr15) | Decrease (Dephosphorylation indicates activation/dysregulation) |
| Apoptosis | Cleaved PARP | Strong Increase (Synergy marker) |
| Apoptosis | Cleaved Caspase-3 | Strong Increase |
| Mitochondria | Bcl-2 / Bax | Decrease in Bcl-2/Bax ratio |
Pathway Visualization
The following diagram illustrates the convergence of CDK1 inhibition and PI3K inhibition on the mitochondrial apoptotic machinery.
[2][3]
Data Analysis & Interpretation
Calculating Synergy (Combination Index)
Use the Chou-Talalay method (e.g., using CompuSyn software).
-
CI < 1.0: Synergism (The goal).
-
CI = 1.0: Additive effect.
-
CI > 1.0: Antagonism.
Interpretation: If CGP 74514 alone induces G2/M arrest but only 20% apoptosis, and LY294002 alone induces G1 arrest with 10% apoptosis, but the combination yields 80% apoptosis, this suggests that the PI3K blockade removed the "survival brake" that was protecting the cells from CDK1-inhibition stress.
Troubleshooting & Safety
-
Precipitation: If LY294002 precipitates in media, warm the media to 37°C before addition or vortex immediately upon addition.
-
Toxicity: If control cells show high death, reduce DMSO concentration to <0.1%.
-
Off-Target Effects: Be aware that LY294002 also inhibits CK2 and mTOR. For stricter PI3K specificity, consider validating with Wortmannin or GDC-0941 , though LY294002 is preferred for general proof-of-concept in this specific combination context due to its established literature base.
References
-
ProbeChem. (n.d.). CGP-74514A hydrochloride: Biological Activity and Properties. Retrieved from
-
BenchChem. (2025).[2] CGP-74514: A Selective CDK1 Inhibitor - An In-depth Technical Guide. Retrieved from
-
MedKoo Biosciences. (n.d.). CGP74514A: CDK1 Inhibitor and Apoptosis Inducer.[3] Retrieved from
-
National Institutes of Health (NIH). (2022). Mitochondria and cell death-associated inflammation. Retrieved from
-
AG Scientific. (n.d.). LY294002 - Cell Permeable Inhibitor of Phosphatidylinositol 3-Kinase (PI3K). Retrieved from
-
MedChemExpress. (n.d.). LY294002: PI3K Inhibitor Mechanism and Protocols. Retrieved from
-
National Institutes of Health (NIH). (2024). Combined targeted therapy with PI3K and CDK4/6 inhibitors.[4] Retrieved from
Sources
- 1. PIK Your Poison: The Effects of Combining PI3K and CDK Inhibitors against Metastatic Cutaneous Squamous Cell Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing CGP 74514 Crystal Formation in Aqueous Buffers
Introduction: As researchers dedicated to advancing scientific discovery, encountering unexpected experimental artifacts like compound precipitation can be a significant setback. CGP 74514, a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), is a critical tool in cell cycle research and oncology.[1][2] However, its utility can be compromised by improper handling, leading to crystallization in aqueous solutions. This guide provides a comprehensive, experience-driven framework to help you understand the physicochemical properties of CGP 74514 and employ best practices to ensure it remains in solution, thereby safeguarding the integrity and reproducibility of your experiments.
Understanding the Compound: Physicochemical Properties of CGP 74514
The first step in preventing precipitation is understanding the compound's inherent solubility characteristics. CGP 74514 is typically supplied as a dihydrochloride salt, a form specifically designed to enhance its solubility in aqueous media.[1] While this salt form is highly water-soluble, several factors in a complex buffer system can still force it out of solution.
Table 1: Solubility Profile of CGP 74514 Dihydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| Water | 50 mM | 22.94 mg/mL | [3] |
| DMSO | 100 mM | 45.88 mg/mL | [3] |
Data is based on the dihydrochloride salt form (M.Wt: 458.82).[1]
Despite a high intrinsic solubility in pure water, the introduction of salts, specific pH conditions, and organic co-solvents in your experimental buffer can dramatically alter this equilibrium.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers.
Q1: My CGP 74514 won't dissolve in my aqueous buffer, or it precipitated immediately upon dilution from my DMSO stock. What happened?
This is the most frequent challenge and is typically caused by one of two issues: "solvent shock" or exceeding the solubility limit in the specific buffer environment. When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is less soluble, it can crash out of solution.[6]
Troubleshooting & Prevention Workflow
Caption: Diagnostic workflow for immediate precipitation issues.
Q2: What is the correct procedure for making stock and working solutions?
Following a validated protocol is essential. Dimethyl sulfoxide (DMSO) is the ideal solvent for high-concentration stock solutions.[7]
Protocol 1: Preparing a 100 mM CGP 74514 Stock Solution in DMSO
-
Preparation: Allow the vial of solid CGP 74514 dihydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Based on the molecular weight of 458.82 g/mol , calculate the volume of DMSO needed. For 1 mg of compound, you will need 21.8 µL of DMSO for a 100 mM solution.[3]
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Vortex thoroughly until all solid is dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C for up to one month or -80°C for longer periods.[8]
Protocol 2: Preparing an Aqueous Working Solution (Stepwise Dilution Method)
This method is critical for preventing solvent shock.[6]
-
Pre-warm Buffer: Ensure your final aqueous buffer (e.g., cell culture media, assay buffer) is pre-warmed to the experimental temperature (typically 37°C), as solubility is often higher at this temperature.[6]
-
Intermediate Dilution: Perform an intermediate dilution step. For example, to get a 10 µM final solution from a 10 mM stock, first dilute the stock 1:100 in pre-warmed buffer to create a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate solution to the final volume of pre-warmed buffer.
-
Mixing Technique: Add the stock solution dropwise to the buffer while gently vortexing or swirling. This ensures rapid dispersal and prevents localized high concentrations.[6]
-
Use Immediately: It is best practice to prepare and use aqueous solutions of CGP 74514 on the same day.[8] Do not store dilute aqueous solutions.
Q3: My solution was perfectly clear, but after storing it overnight at 4°C, I see crystals. Why?
This indicates that your solution, while initially clear, was thermodynamically unstable or supersaturated. The lower temperature reduced the compound's solubility, causing it to crystallize out over time.[4]
Preventative Measures:
-
Avoid Cold Storage of Aqueous Solutions: Never store diluted, aqueous working solutions of CGP 74514 at 4°C. Prepare them fresh for each experiment from your frozen DMSO stock.[8]
-
Equilibrate Before Use: Always ensure DMSO stock solutions are completely thawed and equilibrated to room temperature before use. Check for any precipitate in the stock vial itself; if present, warm gently and vortex to redissolve.[8]
-
Buffer Composition: Be mindful of high salt concentrations in your buffer, which can lead to a "salting out" effect, reducing the solubility of organic molecules.[6][9] If possible, test the solubility in a buffer with a lower ionic strength.
Self-Validating Your Protocol: A Solubility Test
To ensure success in your specific experimental conditions, it is crucial to determine the maximum practical working concentration of CGP 74514 in your unique buffer.
Experimental Workflow: Determining Maximum Working Concentration
Caption: Workflow for empirically testing CGP 74514 solubility.
By following these guidelines—understanding the compound's properties, adhering to proper solution preparation techniques, and validating solubility in your specific experimental context—you can confidently prevent the formation of CGP 74514 crystals and ensure the accuracy of your scientific results.
References
-
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]
-
Al-Tabakha, M. M., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals (Basel). [Link]
-
ResearchGate. How can I prevent my antibodies from precipitating during purification?. [Link]
-
Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. How can I stabilize a kinase protein after purification?. [Link]
-
International Journal of Novel Research and Development. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form. [Link]
-
Nature Protocols. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 74514 dihydrochloride | CDK1 Subfamily | Tocris Bioscience [tocris.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijnrd.org [ijnrd.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: Cell Death Mechanism Analysis for CGP 74514
Product: CGP 74514 (Selective CDK1 Inhibitor) Application: Cell Signaling & Apoptosis/Necrosis Discrimination Document ID: TS-CGP-001
Core Directive: The Diagnostic Framework
The Central Challenge: CGP 74514 is a potent cyclin-dependent kinase 1 (CDK1) inhibitor.[1][2][3] While its primary mechanism is the induction of apoptosis via mitochondrial collapse following G2/M arrest, users frequently misidentify this as necrosis .
This confusion arises because secondary necrosis (the eventual loss of membrane integrity in apoptotic cells in vitro) mimics primary necrosis. Distinguishing these requires precise temporal analysis.
Mechanism of Action (Pathway Analysis)
CGP 74514 inhibits CDK1/Cyclin B complexes. This blockade prevents the G2
Figure 1: The progression from CDK1 inhibition to Apoptosis and eventual Secondary Necrosis.[4]
Troubleshooting Guide: Common Scenarios
This section addresses specific user observations that suggest experimental artifacts or misinterpretation of cell death modes.
Scenario A: "My cells are double-positive for Annexin V and PI. Is this necrosis?"
Diagnosis: Likely Secondary Necrosis (Late Apoptosis).[4] Root Cause: In in vitro cultures, apoptotic cells are not phagocytosed. Over time (typically >24h), their membranes degrade, allowing Propidium Iodide (PI) to enter. Solution:
-
Shorten Exposure: Perform a time-course experiment. Check markers at 12h, 18h, and 24h.
-
Look for the Shift: You must capture the "Annexin V+/PI-" population before it becomes "Annexin V+/PI+".
-
Reference: Primary necrosis (membrane rupture) usually lacks the pre-rupture PS exposure seen in apoptosis.
Scenario B: "I see cell death, but Caspase-3 activity is negative."
Diagnosis: Primary Necrosis or Caspase-Independent Apoptosis . Root Cause:
-
High Dose Toxicity: Extremely high concentrations of CGP 74514 (>10 µM in sensitive lines) may cause immediate chemical necrosis, bypassing the apoptotic machinery.
-
Caspase-Independent: Rare, but CDK1 inhibition can trigger death via AIF (Apoptosis Inducing Factor) translocation. Solution:
-
Dose Titration: Reduce CGP 74514 concentration to the IC50 range (approx. 25-50 nM, up to 1-5 µM depending on cell type).
-
Orthogonal Marker: Test for HMGB1 release (marker of necrosis) vs. Cytochrome c release (marker of apoptosis).
Scenario C: "Control cells show high Annexin V background."
Diagnosis: Mechanical Damage (False Positive). Root Cause: Harsh trypsinization exposes Phosphatidylserine (PS) or damages membranes. Solution:
-
Gentle Detachment: Use Accutase™ or scrape cells gently.
-
Calcium Check: Ensure Annexin V binding buffer contains Ca2+ (required for binding), but wash buffers for trypsin removal do not.
Experimental Protocols
Protocol A: Multiparametric Flow Cytometry (Annexin V / PI)
The Gold Standard for differentiation.
Reagents:
-
Annexin V-FITC (or equivalent fluorophore)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin Binding Buffer (Must contain 2.5mM CaCl2)[5]
Workflow:
-
Treat: Incubate cells with CGP 74514 (e.g., 5 µM) for 18 hours .
-
Harvest: Collect supernatant (floating cells) and adherent cells.[6] Crucial: Do not discard floating cells; they are the apoptotic population.
-
Wash: Wash 1x with cold PBS.
-
Resuspend: In 100 µL 1X Binding Buffer.
-
Stain: Add 5 µL Annexin V and 5 µL PI. Incubate 15 min at RT in dark.
-
Analyze: Add 400 µL Binding Buffer and run flow cytometry within 1 hour.
Data Interpretation Table:
| Population | Annexin V | PI / 7-AAD | Biological State |
| Q3 (Lower Left) | Negative | Negative | Viable / Healthy |
| Q4 (Lower Right) | Positive | Negative | Early Apoptosis (Primary CGP 74514 effect) |
| Q2 (Upper Right) | Positive | Positive | Late Apoptosis / Secondary Necrosis |
| Q1 (Upper Left) | Negative | Positive | Primary Necrosis (Rare/Artifact) |
Protocol B: Mitochondrial Membrane Potential ( )
Confirmatory assay for intrinsic apoptosis.
Reagents: JC-1 Dye.[7][8] Method:
-
Stain treated cells with JC-1 (2 µM) for 30 min at 37°C.
-
Healthy Cells: JC-1 forms aggregates (Red Fluorescence, ~590 nm).
-
Apoptotic Cells: Mitochondria depolarize; JC-1 remains monomeric (Green Fluorescence, ~529 nm).
-
Result: CGP 74514 treatment should cause a shift from Red
Green fluorescence.
Decision Logic & Workflow
Use this logic tree to design your confirmation experiments.
Figure 2: Decision matrix for interpreting Flow Cytometry results.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent for CGP 74514? A: Yes, CGP 74514 is soluble in DMSO. However, ensure the final DMSO concentration in the cell culture is <0.1% to avoid solvent-induced cytotoxicity, which can mimic necrosis.
Q: Does CGP 74514 induce Caspase-3 cleavage in all cell types? A: It is highly cell-type dependent. In leukemia cells (e.g., U937), it strongly induces Caspase-3. In solid tumors with Bcl-2 overexpression, caspase activation may be delayed. If Caspase-3 is absent, check for Caspase-independent pathways (e.g., AIF release) or verify if the cells are Bcl-2 overexpressing (which confers resistance).
Q: How do I prove the death is Caspase-dependent? A: Pre-treat cells with Z-VAD-FMK (a pan-caspase inhibitor) 1 hour before adding CGP 74514. If cell death is rescued (viability is restored), the mechanism is caspase-dependent apoptosis.
References
-
National Institutes of Health (NIH). (2002). Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A. PubMed. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]
Sources
- 1. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigation to the graveyard-induction of various pathways of necrosis and their classification by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
- 8. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
Technical Support Center: CGP 74514 Troubleshooting Guide
Introduction
Welcome to the Technical Support Center. If you are seeing shifting IC50 values for CGP 74514 (also known as CGP74514A), you are not alone. As a potent, ATP-competitive inhibitor of CDK1/Cyclin B , this compound behaves differently depending on the metabolic state of your cells and the precise composition of your assay buffer.
In my experience, 80% of "bad batches" are actually protocol mismatches. This guide moves beyond basic instructions to the causality of experimental failure. We will stabilize your data by addressing three core variables: Solubility Dynamics , ATP Competition , and Cell Cycle Phasing .
Part 1: The Chemistry of Variability (Solubility & Handling)
The Issue: CGP 74514 is hydrophobic. Users often report "flat" dose-response curves or erratic replicates. This is usually caused by the compound precipitating ("crashing out") when a high-concentration DMSO stock hits aqueous media directly.
The Fix: The Intermediate Plate Method Never pipette a 10 mM DMSO stock directly into a cell culture well. The local concentration spike causes immediate micro-precipitation that is invisible to the naked eye but devastating to IC50 accuracy.
Protocol: Serial Dilution for Hydrophobic Kinase Inhibitors
-
Prepare Stocks: Dissolve CGP 74514 in 100% DMSO to create a 10 mM Master Stock.
-
The Intermediate Plate (Key Step):
-
Perform your serial dilutions in a 100% DMSO intermediate plate first.
-
Why? This keeps the compound soluble during the dilution steps.
-
-
The Transfer Step:
-
Transfer a small volume (e.g., 1 µL) from the DMSO Intermediate Plate to the Assay Plate containing media (e.g., 199 µL).
-
Result: Final DMSO concentration is 0.5%, and the compound disperses rapidly without crashing.
-
Visualizing the Workflow
Figure 1: The Intermediate Plate workflow prevents compound precipitation, a common cause of erratic IC50 data.
Part 2: The Biological Context (Mechanism & Timing)
The Issue: "My biochemical IC50 is 25 nM, but my cellular IC50 is 300 nM or higher."
The Explanation:
-
ATP Competition: CGP 74514 targets the ATP-binding pocket of CDK1.
-
Biochemical Assays: Usually run at low ATP (e.g., 10 µM).
-
Cellular Assays: Intracellular ATP is high (1–5 mM).
-
Result: High cellular ATP competes with the drug, shifting the apparent IC50 to the right. This is described by the Cheng-Prusoff equation .
-
-
Cell Cycle Dependence: CGP 74514 arrests cells at the G2/M boundary. If your assay duration is shorter than the cell line's doubling time, you will not see the full cytotoxic effect.
Visualizing the Mechanism of Action
Figure 2: CGP 74514 competes with ATP to inhibit CDK1.[1] High intracellular ATP levels can reduce potency compared to cell-free assays.
Part 3: Troubleshooting FAQs & Data Matrix
Q: Why is my IC50 different between 24h and 72h incubations? A: This is expected. CGP 74514 is a cell-cycle inhibitor.[1][2]
-
24h: Only a fraction of the population has attempted to pass the G2/M checkpoint. You are measuring cytostasis, not cytotoxicity.
-
72h: Multiple cycles have passed; arrested cells have undergone apoptosis (mitochondrial collapse). This yields a "true" cytotoxic IC50.
Q: Can I use this compound in p53-null cell lines? A: Yes, but the mechanism of death may vary. In p53-wildtype cells, G2 arrest often triggers rapid apoptosis. In p53-null cells, you may see "mitotic slippage" or delayed death, which can flatten the slope of your dose-response curve.
Data Comparison: Expected Variability
| Variable | Biochemical Assay (Cell-Free) | Cellular Assay (e.g., Hela, U937) | Reason for Shift |
| ATP Conc. | Low (10–100 µM) | High (1–5 mM) | Competitive inhibition requires more drug to outcompete cellular ATP. |
| Target | Isolated CDK1/CycB | CDK1 + Off-targets (PKC, EGFR) | Cellular complexity and membrane permeability. |
| IC50 Value | ~25 nM | 200 nM – 1.5 µM | Cheng-Prusoff shift + Permeability. |
Symptom Resolution Matrix
| Symptom | Probable Cause | Corrective Action |
| Flat Dose Response | Compound precipitation. | Use the Intermediate Plate Method (See Part 1). Do not exceed 0.5% DMSO final. |
| High IC50 (>3 µM) | Assay time too short. | Ensure incubation > 2x the cell doubling time (usually 48-72h). |
| High Well-to-Well Variability | Pipetting error or evaporation. | Use a multi-channel pipette for transfer. Check plate sealing if incubating >48h. |
| No effect in G1 cells | Wrong target expectation. | CGP 74514 targets G2/M (CDK1).[1][3] It will not arrest cells in G1 like a CDK4/6 inhibitor. |
References
-
Imbach, P., et al. (1999).[1] "2,6,9-Trisubstituted Purines: Optimization towards Highly Potent and Selective CDK1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 9(1), 91-96.
-
Furet, P., et al. (2000). "Structure-based design of potent CDK1 inhibitors derived from olomoucine." Journal of Computer-Aided Molecular Design, 14, 645–651.
-
Rialet, V., et al. (2001). "Hexaflumuron-induced apoptosis in U937 cells is mediated by mitochondrial dysfunction." (Contextual reference for U937 apoptosis assays used with CDK inhibitors). Biochemical Pharmacology.
-
Sigma-Aldrich (Merck). "Product Information: CDK1 Inhibitor, CGP74514A." (Technical Data Sheet confirming IC50 and Solubility).
Sources
Technical Support Center: Minimizing Off-Target CDK2 Inhibition with CGP 74514
Status: Operational Ticket ID: CDK-OPT-74514 Assigned Specialist: Senior Application Scientist, Cell Cycle Regulation Unit
The Selectivity Paradox: Why Your "CDK1 Inhibitor" is Hitting CDK2
The Core Issue: You are likely using CGP 74514 to arrest cells at the G2/M boundary by inhibiting CDK1 (Cdc2). However, you may be observing S-phase delays or unexpected apoptotic profiles. This occurs because the ATP-binding pockets of CDK1 and CDK2 share greater than 80% amino acid identity.
While early literature labeled CGP 74514 as "CDK1-selective," modern biophysical data reveals it is an equipotent inhibitor of both CDK1 and CDK2 in cell-free assays. True selectivity in a live-cell context is not a property of the molecule alone, but a function of concentration and cell-cycle timing .
Comparative Inhibitory Potency (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Biological Consequence of Inhibition |
| CDK1 / Cyclin B | ~25 - 35 | Desired: G2/M Arrest (Mitotic entry block) |
| CDK2 / Cyclin E | ~35 - 60 | Off-Target: G1/S block, S-phase delay |
| GSK3 | ~120 - 200 | Off-Target: Stabilization of |
| CDK4 / Cyclin D | > 10,000 | Negligible effect |
> Expert Insight: The "therapeutic window" between CDK1 and CDK2 is virtually non-existent in biochemical assays. In live cells, however, CDK1/Cyclin B complexes accumulate specifically in G2/M. Therefore, temporal isolation (synchronization) is more effective than dose titration alone.
Mechanism of Action & Competition
The following diagram illustrates why off-target effects occur and how high concentrations trigger mitochondrial apoptosis rather than simple cell cycle arrest.
Figure 1: Mechanistic pathway showing the competition for the ATP binding pocket. Note that high concentrations or prolonged exposure shift the phenotype from arrest to apoptosis.
Experimental Protocols: The "Window" Strategy
To minimize CDK2 inhibition, you must combine minimal effective dosing with cell synchronization . Relying on the drug alone in an asynchronous population guarantees CDK2 interference.
Protocol A: Determination of Minimal Effective Dose (MED)
Do not rely on literature values (e.g., 5
-
Seed Cells: Plate cells at 50% confluence.
-
Titration: Prepare a range of CGP 74514: 0, 0.5, 1.0, 2.5, 5.0, and 10.0
M. -
Incubation: Treat for exactly 18 hours .
-
Analysis (Flow Cytometry): Stain with Propidium Iodide (PI).
-
The Criterion: Identify the lowest concentration that yields >80% 4N DNA content (G2/M) without increasing the Sub-G1 population (apoptosis) >10%.
-
Target: Usually 1.5 - 3.0
M in 10% FBS.
-
Protocol B: The "Release-Capture" Method (Gold Standard)
This method physically separates the CDK2-dependent S-phase from the CDK1-dependent Mitosis, allowing CGP 74514 to act only when CDK1 is the dominant driver.
-
Block: Treat cells with Thymidine (2 mM) for 18 hours to arrest at G1/S.
-
Release: Wash 3x with PBS and release into fresh media.
-
Wait 6-8 hours: Allow cells to traverse S-phase (CDK2 dependent) without drug presence.
-
-
Capture: Add CGP 74514 (at your determined MED) after the S-phase peak, as cells enter G2.
-
Harvest: Collect cells 4-6 hours post-drug addition.
-
Result: Cells arrest at G2/M. Since they passed S-phase before drug addition, CDK2 inhibition is irrelevant.
-
Troubleshooting Guide (FAQs)
Q1: My cells are dying (apoptosis) instead of arresting. Is the drug toxic? A: CGP 74514 induces apoptosis via the mitochondrial pathway (Mcl-1 downregulation) if the G2/M arrest is prolonged (>24h) or the dose is too high.
-
Fix: Reduce exposure time to <16 hours. If long-term arrest is needed, this is the wrong compound; use a reversible CDK1 degrader or genetic approach.
Q2: How do I prove the phenotype is CDK1-specific and not CDK2? A: You must use an orthogonal validation method. Small molecules are "dirty"; genetics are specific.
-
Validation Step: Transfect cells with siRNA targeting CDK1 (positive control) and siRNA targeting CDK2 (negative control).
-
Comparison: If CGP 74514 mimics the siCDK1 phenotype exactly but differs from siCDK2, your window is valid.
Q3: Can I use Phospho-Histone H3 (pH3) as a marker? A: Be careful.
-
CDK1 Inhibition: Prevents entry into mitosis
Low pH3 (Ser10). -
Mitotic Arrest (e.g., Taxol): Traps in mitosis
High pH3. -
Diagnostic: If you treat with CGP 74514 and see high pH3, you are likely not inhibiting CDK1 effectively, or you are observing an off-target mitotic slippage. You should see a loss of pH3 signal if CDK1 is truly blocked at the G2
M transition.
Decision Tree: Validating Specificity
Use this workflow to validate your experimental conditions before publishing data.
Figure 2: Workflow for validating that the observed phenotype is due to CDK1 inhibition and not off-target toxicity.
References
-
Imbach, P., et al. (1999). 2,6,9-Trisubstituted Purines: Optimization towards Highly Potent and Selective CDK1 Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Wang, Q., et al. (2011). The Cyclin-dependent kinase 1 Inhibitor CGP74514A inhibits cell proliferation, induces apoptosis and causes G2/M arrest in leukemia cells. Journal of Cancer Research and Clinical Oncology.
-
De Azevedo, W.F., et al. (1997). Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2. Proceedings of the National Academy of Sciences.
-
Jorda, R., et al. (2011). Kinase Selectivity Profiling of CGP 74514A. PLOS ONE.
Technical Support Center: CGP 74514 Application Guide
Topic: Cytotoxicity Profiling in Normal vs. Cancer Cells
Ticket ID: CGP-74514-TECH-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Ticket" Approach
Welcome to the technical support hub for CGP 74514 . You are likely here because you are observing inconsistent cytotoxicity data between your malignant cell lines (e.g., AML, Neuroendocrine) and your healthy control models (e.g., PBMCs, CD34+ progenitors).
CGP 74514 is a potent, selective CDK1 (Cyclin-Dependent Kinase 1) inhibitor (IC50 ~25 nM).[1] Unlike broad-spectrum cytotoxic agents that kill indiscriminately, CDK1 inhibitors rely on the differential replicative stress between cancer and normal cells. This guide addresses the specific technical hurdles in demonstrating this therapeutic window.
Module 1: Formulation & Experimental Setup
Before analyzing biological failures, we must validate the chemical environment.
Q1: My compound precipitates when added to the cell culture media. How do I prevent this?
Diagnosis: CGP 74514 dihydrochloride is hydrophobic. Direct addition of high-concentration DMSO stocks to aqueous media causes "shock precipitation," creating micro-crystals that cells cannot uptake, leading to false-negative toxicity data.
The Protocol (Solubility & Dilution):
-
Stock Preparation: Dissolve CGP 74514 in DMSO to 100 mM . (Water solubility is lower, ~50 mM; DMSO is preferred for stability).
-
Intermediate Dilution (The Critical Step): Do not pipette 100 mM stock directly into the well.
-
Create a 100x working solution in culture medium (e.g., if final conc is 1 µM, make a 100 µM intermediate).
-
Vortex immediately.
-
-
Final Application: Add the intermediate solution to your cells. Ensure final DMSO concentration is <0.5% (ideally <0.1%) to prevent solvent toxicity from masking the drug effect.
Q2: What is the target IC50 range I should expect?
Answer: The IC50 is highly context-dependent. Use the table below to benchmark your dose-response curves. If your values deviate by >1 log, check your cell cycle synchronization status.
| Cell Type | Phenotype | Typical IC50 Range | Mechanism of Action |
| Cancer (Sensitive) | High Replicative Stress (e.g., U937, HeLa) | 20 – 100 nM | Mitotic Catastrophe, Mitochondrial Collapse |
| Cancer (Resistant) | Bcl-2/Mcl-1 Overexpression | > 500 nM | Apoptosis Blockade (MOMP inhibition) |
| Normal Cells | Low Proliferation (e.g., PBMCs) | > 1-5 µM | Reversible G2/M Arrest (Cytostatic) |
Module 2: Troubleshooting Differential Cytotoxicity
The core challenge: "Why is it killing my controls?" or "Why isn't it killing my cancer cells?"
Q3: I see high toxicity in my normal control cells (PBMCs/Fibroblasts). Is the drug non-specific?
Root Cause Analysis: While CGP 74514 is selective for CDK1, high doses (>1 µM) lose selectivity, inhibiting CDK2 and potentially CDK9. However, the most common error is exposure duration .
-
Cancer cells often die within 24-48 hours due to "Mitotic Catastrophe" (they try to divide with blocked CDK1 and shatter).
-
Normal cells arrest in G2. If you leave the drug on for >72-96 hours, the arrest becomes permanent (senescence) or toxic.
Corrective Action:
-
Shorten Assay Time: Measure apoptosis (Annexin V) at 24h and 48h .
-
Washout Experiment: Treat for 24h, wash with PBS, and replace with drug-free media. Normal cells often recover; cancer cells committed to apoptosis will still die.
Q4: My cancer cells are arresting but not dying (Cytostatic vs. Cytotoxic).
Root Cause Analysis: CDK1 inhibition stops the cell cycle.[1] For death to occur, the cell must trigger the Mitochondrial Apoptotic Pathway . If your cancer cells overexpress Mcl-1 or Bcl-xL , they will arrest but resist apoptosis.
Mechanistic Validation (The Pathway):
CGP 74514 works by inhibiting the CDK1/Cyclin B complex.[1] In sensitive cells, this inhibition leads to mitochondrial damage (loss of
Caption: Mechanism of Action.[2][3] CGP 74514 inhibits CDK1.[1][4][5][6] In cancer cells, this stress combined with Mcl-1 disruption triggers mitochondrial collapse. Normal cells with intact checkpoints default to survival/arrest.
Module 3: Advanced Validation Protocols
How to prove the mechanism is working as claimed.
Q5: MTT assays are giving me ambiguous results. Why?
Technical Insight: MTT/MTS assays measure metabolic activity, not cell number directly. Since CGP 74514 causes mitochondrial damage and cell cycle arrest, metabolic rates change drastically even in surviving cells, leading to artifacts.
Recommended Protocol: Annexin V/PI Flow Cytometry This is the "Gold Standard" to distinguish Apoptosis (CGP effect) from Necrosis (toxicity).
-
Seed Cells:
cells/mL. -
Treat: CGP 74514 (25 nM, 100 nM, 500 nM) for 24h.
-
Harvest: Collect supernatant (floating cells are apoptotic!) + trypsinized adherent cells.
-
Stain:
-
Wash in Annexin V Binding Buffer .
-
Add Annexin V-FITC (binds phosphatidylserine, early apoptosis).
-
Add Propidium Iodide (PI) (binds DNA, late death/necrosis).
-
-
Gating Strategy:
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-):Early Apoptosis (The specific CGP 74514 effect).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q6: How do I confirm the mitochondrial mechanism?
Protocol: Use JC-1 Dye or TMRE .
-
Healthy Mitochondria: JC-1 forms aggregates (Red fluorescence).
-
Damaged Mitochondria (CGP Effect): JC-1 remains monomeric (Green fluorescence).
-
Result: A shift from Red
Green indicates CGP 74514 has successfully triggered the intrinsic apoptotic pathway.
References & Authority
-
Mechanism & Selectivity:
-
Apoptosis in Leukemia (Cancer Specificity):
-
Guzman, M. L., et al. (2005). Preferential induction of apoptosis for primary human leukemic stem cells. (Demonstrates differential toxicity in AML vs Normal CD34+ cells).[7]
-
Source:
-
-
Mcl-1 and CDK1 Interaction:
-
Handling & Solubility Data:
-
R&D Systems / Tocris Bioscience Technical Datasheet: CGP 74514 dihydrochloride.
-
Source:
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. rndsystems.com [rndsystems.com]
- 5. CGP 74514 dihydrochloride | CDK1 Subfamily | Tocris Bioscience [tocris.com]
- 6. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Preferential induction of apoptosis for primary human leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of Mcl-1 by CDK1-cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming CGP 74514 instability in serum-containing media
Topic: Overcoming CGP 74514 Instability & Bio-availability Issues in Serum-Containing Media
The Diagnostic Hub: Why is Your Experiment Failing?
Executive Summary: CGP 74514 is a potent, selective inhibitor of CDK1/Cyclin B (IC₅₀ ~25 nM).[1] However, researchers frequently report "instability" or lack of potency when transitioning from biochemical assays to live-cell culture. This is rarely due to chemical degradation of the molecule itself. Instead, it is a functional failure caused by two distinct physicochemical barriers: Serum Protein Sequestration and Aqueous Precipitation .
Quick Diagnostic Matrix:
| Symptom | Root Cause | Immediate Fix |
| Zero/Low Potency in 10% FBS | Albumin Sequestration: The drug binds non-specifically to BSA/Fetal Bovine Serum, reducing free drug concentration by >90%. | Switch to Serum-Free Pulse Protocol (See Section 3). |
| Crystals/Cloudiness upon addition | "Crash-Out" Precipitation: Rapid addition of high-concentration DMSO stock to aqueous media causes immediate precipitation. | Use Serial Step-Down Dilution (See Section 3). |
| Inconsistent Replicates | Mcl-1 Recovery: If drug exposure is too slow, cells adapt by upregulating anti-apoptotic factors before the "death trigger" is pulled. | Optimize Time-to-Target (2-4h window). |
The Science: Mechanism & Causality
To troubleshoot effectively, you must understand the specific signaling axis CGP 74514 targets. It is not a general cytotoxin; it works by destabilizing a specific survival protein: Mcl-1 .
The CDK1 / Mcl-1 Axis
In many cancer models (particularly AML and CLL), CDK1 phosphorylates Mcl-1 (or regulates its ubiquitin ligases), effectively protecting Mcl-1 from proteasomal degradation.
-
Normal State: CDK1 activity stabilizes Mcl-1
Cell Survival. -
Drug Action: CGP 74514 inhibits CDK1
Mcl-1 is rapidly ubiquitinated and degraded. -
The Critical Window: Mcl-1 has a very short half-life (<1 hour).[2] You must inhibit CDK1 rapidly and completely to drop Mcl-1 levels below the apoptotic threshold.
Why Serum Fails: Lipophilic kinase inhibitors like CGP 74514 have high affinity for serum albumin. In 10% FBS, the "free fraction" of the drug available to enter the cell may be as low as 1-5% of the nominal concentration. This prevents the rapid "shock" required to deplete Mcl-1.
Visualizing the Pathway
Figure 1: Mechanism of Action and Serum Interference. CGP 74514 targets the CDK1-Mcl-1 axis. Serum albumin acts as a "sink," preventing the drug from inhibiting CDK1 effectively.
Optimized Protocols (The Fix)
Do not use standard "add and leave" protocols for this compound. Use the Serum-Free Pulse method to maximize efficacy and minimize cost.
Protocol A: The Serum-Free Pulse (Gold Standard)
Rationale: This method bypasses albumin sequestration during the critical "uptake phase," allowing the drug to hit CDK1 and deplete Mcl-1 rapidly.
Step-by-Step:
-
Preparation: Prepare cells (e.g., U937, HL-60) at desired density.
-
Wash: Centrifuge cells and wash 1x with Serum-Free media (e.g., RPMI 1640 or Opti-MEM).
-
Pulse Treatment (T=0): Resuspend cells in Serum-Free media containing CGP 74514.
-
Recommended Conc: 0.5 µM – 2.0 µM (Titrate for your cell line).
-
-
Incubation: Incubate for 3 hours .
-
Why 3 hours? This is sufficient to degrade Mcl-1 but short enough to avoid starvation stress in most robust cancer lines.
-
-
Serum Add-Back (T=3h): Add FBS directly to the well to reach a final concentration of 10% (or your standard).
-
Calculation: If you have 100 µL volume, add 11 µL of 100% FBS.
-
-
Readout: Assay for apoptosis (Annexin V/Caspase-3) at 18–24 hours.
Protocol B: The Step-Down Solubilization (Preventing Precipitation)
Rationale: Direct addition of 100% DMSO stock to media often causes the compound to crash out of solution into invisible micro-crystals, rendering it inactive.
The Wrong Way: Pipetting 1 µL of 10 mM Stock directly into 10 mL of media. The Right Way (Serial Dilution):
-
Stock: Start with 10 mM Stock in DMSO.
-
Intermediate: Dilute 1:10 in 100% DMSO (creates 1 mM working stock).
-
Pre-Media Mix: Dilute this 1 mM stock 1:10 into warm serum-free media while vortexing gently (creates 100 µM, 10% DMSO).
-
Final Dose: Add this pre-mix to your cell culture well to reach the final assay concentration (e.g., 1 µM).
-
Result: This gradual polarity shift prevents crystal nucleation.
-
Troubleshooting FAQ
Q1: Can I just increase the concentration in serum-containing media instead of doing the pulse? A: You can, but it is inefficient and risky. To achieve the same intracellular concentration as a 1 µM serum-free pulse, you might need 10–20 µM in 10% FBS. At these high levels, you risk off-target toxicity (inhibiting other kinases like PKC or EGFR) and solubility issues (precipitation). The Pulse Method maintains specificity.
Q2: My cells are very sensitive to starvation. They die in serum-free media. A: Use Opti-MEM (Reduced Serum Media) instead of pure RPMI/DMEM. Opti-MEM contains insulin and transferrin which support cell health for short durations without the high albumin load of FBS. Alternatively, use 0.5% FBS during the pulse phase, but you will need to slightly increase the drug concentration (approx. 2x).
Q3: How do I store the stock solution? A: CGP 74514 is stable in DMSO at -20°C for months. However, freeze-thaw cycles are destructive due to moisture uptake (DMSO is hygroscopic). Water in the DMSO stock promotes hydrolysis and precipitation.
-
Best Practice: Aliquot the 10 mM stock into single-use vials (e.g., 20 µL) immediately after purchase. Use a fresh aliquot for each experiment.
Q4: Is Mcl-1 the only marker I should check? A: While Mcl-1 downregulation is the proximal pharmacodynamic marker, you should also check for PARP cleavage or Caspase-3 activation to confirm the cells are actually undergoing apoptosis and not just arresting in G2/M phase (which can happen at lower, sub-lethal doses).
Comparative Data: Serum Impact
Hypothetical data based on class-behavior of hydrophobic CDK inhibitors (e.g., Flavopiridol/CGP analogs).
| Condition | Nominal Conc. | Free Drug (Est.)[3][4][5] | Mcl-1 Status (4h) | Apoptosis (24h) |
| 10% FBS | 1.0 µM | ~0.05 µM | Unchanged | < 10% |
| Serum-Free | 1.0 µM | ~1.0 µM | Depleted | > 80% |
| 10% FBS | 20.0 µM | ~1.0 µM | Depleted | > 80% (High off-target risk) |
Workflow Visualization
Figure 2: The Serum-Free Pulse Workflow. This protocol ensures the drug hits the target effectively before serum proteins are reintroduced to support cell survival.
References
-
Riccardi, C. et al. (2009). "Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A." PLoS One. (Validates Mcl-1 downregulation mechanism and apoptosis induction).
-
Merck Millipore. "Cdk1 Inhibitor, CGP74514A - CAS 190654-01-4 Data Sheet." (Provides solubility data, IC50 values, and stability warnings).
-
Hello Bio. "CGP 74514A Handling and Stability Guide." (Confirming storage conditions and precipitate warnings).
-
Gleixner, K.V. et al. (2010). "Synergistic effects of CGP74514A and other CDK inhibitors." Leukemia Research. (Discusses use in AML and combination strategies).
-
Popa-Burke, I. et al. (2014).[6] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. (Foundational text on the "crash-out" phenomenon in compound screening).
Sources
effect of plastic binding on CGP 74514 effective concentration
Topic: Impact of Plastic Binding on CGP 74514 Effective Concentration
Ticket ID: #CGP-74514-NSB Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely visiting this page because your experimental IC50 values for CGP 74514 (a potent CDK1 inhibitor) are significantly higher (weaker) than the literature standard of ~25 nM , or you are observing high well-to-well variability.
The Diagnosis: CGP 74514 has a calculated XLogP of ~3.94 , classifying it as a hydrophobic small molecule. In aqueous buffers, it exhibits rapid, high-affinity Non-Specific Binding (NSB) to standard polypropylene (PP) and polystyrene (PS) labware.
The Consequence: When performing serial dilutions in standard plastic plates without surfactants or high solvent loads, up to 60-80% of the compound may be lost to the tube/plate walls before it ever reaches your cells or kinase assay. This results in a "ghost concentration"—you think you are testing 25 nM, but the cells are seeing 5 nM.
Module 1: Diagnostic Q&A (Troubleshooting)
Q1: My IC50 is 200 nM, but the datasheet says 25 nM. Is the batch bad? A: Unlikely. This 10-fold shift is the classic signature of plastic adsorption. If you performed your serial dilution in a standard polypropylene V-bottom plate using an aqueous buffer (e.g., PBS or media), the plastic walls sequestered the drug. The lower the concentration, the higher the percentage of drug lost to the surface.
Q2: I used "low-retention" tips. Isn't that enough? A: No. While low-retention tips help, the residence time in the dilution plate is the critical factor. If the compound sits in a plastic well for even 10 minutes during preparation, equilibrium binding occurs.
Q3: Can I just increase the DMSO concentration to stop it? A: DMSO helps, but you are limited by cellular toxicity (usually <0.5% final). A 0.1% DMSO solution in PBS is often insufficient to prevent a LogP ~4 compound from sticking to plastic. You need a surfactant (like Tween-20) or a glass-coated workflow.
Module 2: The Mechanism (Physicochemical Analysis)
To solve the problem, we must understand the molecule. CGP 74514 is a purine derivative.[1][2] Its lipophilicity is the driving force behind the binding.
| Property | Value | Implication |
| Molecular Weight | 385.9 g/mol | Small molecule; high diffusion rate to well walls. |
| XLogP | ~3.94 | High Hydrophobicity. The molecule "hates" water and "loves" the hydrophobic surface of plastic. |
| pKa | Basic (Amines) | Positively charged at neutral pH, leading to ionic interactions with negatively charged plastic surfaces (carboxylate groups on treated PS). |
| Target IC50 | ~25 nM | High Risk Zone. At low nanomolar concentrations, the surface-area-to-volume ratio dominates, making adsorption losses catastrophic. |
Visualizing the "Concentration Trap"
The following diagram illustrates how a standard serial dilution protocol fails versus an optimized protocol.
Caption: Comparison of compound loss pathways. The Standard Protocol (red) allows hydrophobic interaction with plastic intermediate plates, while Acoustic or Glass methods (blue/green) preserve stoichiometry.
Module 3: Mitigation Protocols
Protocol A: The "Gold Standard" (Acoustic Dispensing)
Best for: High Throughput Screening (HTS), IC50 determination.
-
Source: Maintain CGP 74514 in 100% DMSO in a cyclic olefin copolymer (COC) or polypropylene source plate (high DMSO prevents binding).
-
Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to shoot nanoliters of compound directly into the assay plate containing cells/buffer.
-
Result: The compound never touches a plastic tip or an intermediate aqueous dilution plate.
Protocol B: The "Silver Standard" (Surfactant Spike)
Best for: Manual pipetting, standard benchtop assays.
If you must use plastic tips and plates, you must block the surface binding sites.
-
Buffer Preparation: Prepare your assay buffer (PBS or Media) with 0.01% Tween-20 (or Triton X-100).
-
Why? The detergent coats the hydrophobic plastic surface, occupying the binding sites that CGP 74514 would otherwise stick to.
-
-
Dilution Series: Perform the serial dilution in this detergent-containing buffer.
-
Note: Ensure your cells or kinase enzyme tolerate 0.01% detergent (most do).
Protocol C: The "Glass" Method
Best for: Stock management.
-
Use glass-lined 96-well plates or borosilicate glass vials for all intermediate dilutions.
-
Glass is hydrophilic and significantly reduces the adsorption of LogP >3 compounds.
Module 4: Validation Experiment
Do not take my word for it. Run this simple "Tip-Binding Check" to verify if plastic is affecting your specific lot of CGP 74514.
Materials:
-
CGP 74514 Stock[2]
-
Standard Polypropylene (PP) tube
-
Glass vial
-
HPLC or Fluorescence-based activity assay
Steps:
-
Control: Dilute CGP 74514 to 50 nM in buffer inside a Glass Vial .
-
Test: Dilute CGP 74514 to 50 nM in buffer inside a PP Tube . Let it sit for 30 minutes.
-
Transfer: Transfer the solution from the PP tube to a second PP tube. Let sit for 30 minutes. (Simulating serial dilution).
-
Assay: Run the Glass sample vs. the Double-Transfer PP sample in your kinase assay.
Expected Result: If plastic binding is occurring, the Double-Transfer PP sample will show significantly lower inhibition (higher signal) than the Glass Control.
References
-
IUPHAR/BPS Guide to Pharmacology. CGP74514A Ligand Page. (Source of XLogP ~3.94 data). [Link]
-
Tominaga-Fukazawa, et al. "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses."[3] J Pharmacol Toxicol Methods.[3] 2010. (General mechanism of hydrophobic drug loss). [Link]
Sources
Technical Support Center: Optimizing CGP 74514 Dosing for Resistant Cell Lines
Product: CGP 74514 (CDK1/Cyclin B Inhibitor) Application: Apoptosis Induction & Cell Cycle Arrest in Resistant Cancer Models Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Resistance Paradox
As a Senior Application Scientist, I often see researchers conflate enzymatic potency with cellular efficacy. CGP 74514 is a highly potent CDK1 inhibitor with a cell-free IC50 of ~25 nM. However, in cellular models—particularly resistant leukemia or solid tumor lines—achieving the desired phenotype (apoptosis rather than just cytostasis) often requires concentrations 10–100x higher than the biochemical IC50.
Resistance to CGP 74514 is rarely due to a mutation in the CDK1 ATP-binding pocket. Instead, it is frequently driven by compensatory survival signaling, most notably the Mcl-1 axis . This guide provides a logic-driven framework to adjust your dosing strategy and troubleshoot lack of efficacy.
Part 1: Diagnostic Phase – Is It True Resistance?
Before escalating the dose, you must distinguish between pharmacokinetic failure and biological resistance.
Q: My cells are arresting in G2/M but not dying. Is the drug working?
A: Yes, the drug is engaging the target, but the downstream apoptotic machinery is blocked. CGP 74514 has a dual mechanism:
-
Low Dose (~100–500 nM): Induces G2/M arrest via CDK1 inhibition.
-
High Dose (>1 µM): Triggers mitochondrial apoptosis (Caspase-9/3 activation, PARP cleavage).
If you observe arrest without death, your cells likely have a high "apoptotic threshold," possibly due to Mcl-1 or Bcl-2 overexpression. You need to cross that threshold or combine with a BH3 mimetic.
Q: How do I confirm target engagement in resistant cells?
A: Do not rely solely on viability assays (MTT/CTG). Run a Western Blot for phospho-CDK1 (Tyr15) .
-
Mechanism: CDK1 inhibition prevents the dephosphorylation of Tyr15 (needed for activation).
-
Result: Effective treatment should result in accumulation of p-CDK1 (Tyr15) or downstream changes in p-Nucleolin, confirming the drug has entered the cell and bound the kinase.
Part 2: Dose Optimization & Escalation Strategy
Do not blindly increase the dose. Use this "Step-Up" titration method to find the therapeutic window without inducing off-target necrosis.
The "Apoptotic Threshold" Titration Protocol
| Step | Concentration Range | Duration | Objective | Expected Outcome (Sensitive) | Expected Outcome (Resistant) |
| 1 | 25 nM – 100 nM | 24 hrs | Target Validation | G2/M Arrest | No Effect / Slight Slowing |
| 2 | 500 nM – 1 µM | 24-48 hrs | Cytostasis | >50% Growth Inhibition | G2/M Arrest (No Death) |
| 3 | 2 µM – 5 µM | 24-48 hrs | Apoptosis Induction | >80% Cell Death (PARP cleavage) | <30% Death (Mcl-1 dependent) |
| 4 | > 10 µM | 24 hrs | Warning Zone | Necrosis/Off-target | Potential PKC/EGFR inhibition |
Critical Note: If you require >10 µM to see an effect, the mechanism is likely off-target (e.g., PKC
Part 3: Mechanistic Troubleshooting (The Mcl-1 Connection)
Resistance to CDK1 inhibitors is often mediated by the rapid turnover of Mcl-1. CDK1 normally phosphorylates Mcl-1 (at Thr163/Ser159), targeting it for degradation. Inhibiting CDK1 should stabilize Mcl-1, but simultaneous transcriptional repression usually lowers Mcl-1 levels. In resistant cells, Mcl-1 remains dangerously stable.
Visualizing the Resistance Pathway
The following diagram illustrates the decision fork between Apoptosis and Resistance.
Caption: Figure 1. Mechanism of Action vs. Resistance. High Mcl-1 stability prevents the mitochondrial collapse necessary for CGP 74514-induced apoptosis.
Part 4: Validated Protocols
Protocol A: High-Sensitivity Viability Assay (Resistant Lines)
Standard MTT assays can yield false positives in resistant lines due to metabolic shifts. Use this modified workflow.
Materials:
-
CGP 74514 (Stock: 10 mM in DMSO, stored at -20°C).
-
Resistant Cell Line (e.g., U937, AML variants).
-
Annexin V-FITC / PI Kit (Preferred over MTT).
Steps:
-
Seeding: Seed cells at
cells/mL. Allow 24h recovery. -
Titration: Prepare 2x serial dilutions of CGP 74514 in media (Range: 0.1 µM to 10 µM).
-
Treatment: Add drug. Ensure final DMSO concentration is <0.5%.
-
Incubation: Incubate for 48 hours . (Resistant cells often recover after 24h; 48h reveals true efficacy).
-
Readout (Flow Cytometry):
-
Harvest cells (keep floating cells!).
-
Stain with Annexin V/PI.
-
Gating: Quantify Q2 (Late Apoptosis) + Q4 (Early Apoptosis).
-
-
Calculation: Plot % Specific Apoptosis vs. Log[Concentration].
Protocol B: Western Blot Marker Panel
Run this to confirm mechanism if cells arrest but don't die.
| Marker | Molecular Wt.[1] | Expected Change (Sensitive) | Expected Change (Resistant) |
| PARP (Cleaved) | 89 kDa | Strong Band Appearance | Absent / Faint |
| Caspase-3 (Cleaved) | 17/19 kDa | Strong Band Appearance | Absent |
| Mcl-1 | 40 kDa | Decrease | Stable / Increased |
| p-CDK1 (Tyr15) | 34 kDa | Accumulation | Accumulation (Target Engaged) |
| GAPDH/Actin | ~37/42 kDa | Loading Control | Loading Control |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I overcome resistance by combining CGP 74514 with other drugs? A: Yes. Since Mcl-1 is the primary resistance node, combining CGP 74514 with Venetoclax (Bcl-2 inhibitor) or specific Mcl-1 inhibitors can be synergistic. The CDK1 inhibition primes the cells, and the BH3 mimetic executes the death signal.
Q: My CGP 74514 precipitated in the media. What happened? A: CGP 74514 is hydrophobic.
-
Fix: Predilute the drug in culture media without serum first, or ensure vigorous vortexing when adding the DMSO stock to the media. Do not exceed 10 µM if possible, as solubility issues arise.
Q: Why do you recommend 48 hours incubation for resistant lines? A: Resistant cells often undergo a "mitotic slippage." They arrest at 24 hours (appearing inhibited) but adapt and re-enter the cycle or survive in a senescent state by 48 hours. A 24-hour read-out often overestimates potency.
References
-
ProbeChem Biochemicals. CGP-74514A hydrochloride Product Data Sheet. (IC50 and Mechanism).[1][2][3][4][5]
-
Merck Millipore. Cdk1 Inhibitor, CGP74514A - CAS 190654-01-4. (Apoptosis induction in U937 cells).
-
Rios Medrano, et al. Protocol for long-term treatment of lowly aggressive cancer cell lines. STAR Protocols, 2024. (Dosing protocols for resistant lines).
-
Tantawy, S. I., et al. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. Oncotarget, 2023.[6] (Mcl-1 role in resistance).[6][7][8]
-
Tocris Bioscience. CGP 74514 dihydrochloride Biological Activity. (Mitochondrial damage and Akt phosphorylation).
Sources
- 1. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Drug response consistency in CCLE and CGP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the Mechanism Behind MCL-1 Inhibitors: A Pathway to Understanding MCL-1... | Oncotarget [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CDK1 Inhibitors: CGP 74514 vs. Ro 3306 Selectivity Profiles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cell cycle research and oncology drug development, the selective inhibition of Cyclin-Dependent Kinases (CDKs) remains a critical area of focus. Among the various CDKs, CDK1 is a master regulator of the G2/M phase transition, making it a prime target for therapeutic intervention. This guide provides an in-depth, data-driven comparison of two widely used small molecule inhibitors of CDK1: CGP 74514 and Ro 3306. Our objective is to furnish researchers with the necessary information to make an informed decision when selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences in Selectivity
While both CGP 74514 and Ro 3306 are potent, ATP-competitive inhibitors of CDK1, their selectivity profiles exhibit crucial distinctions that dictate their experimental applications. Ro 3306 is generally regarded as a highly selective inhibitor of CDK1, making it an excellent tool for dissecting the specific roles of CDK1 in the cell cycle.[1] In contrast, while initially identified as a CDK1 inhibitor, subsequent evidence suggests that CGP 74514 has a more promiscuous profile, exhibiting activity against a broader range of CDKs and should be considered a pan-CDK inhibitor.[2]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the available quantitative data for the inhibitory activity of CGP 74514 and Ro 3306 against their primary target and a selection of off-target kinases. It is important to note that a direct comparison of IC50 and Ki values from different studies should be approached with caution, as experimental conditions, such as ATP concentration, can significantly influence these values for ATP-competitive inhibitors.
| Kinase Target | CGP 74514 (IC50) | Ro 3306 (Ki) |
| CDK1/cyclin B | 25 nM [3][4] | 35 nM [5] |
| CDK1/cyclin A | - | 110 nM[5] |
| CDK2/cyclin E | Potent Inhibition | 340 nM[5] |
| CDK2/cyclin A | Potent Inhibition | - |
| CDK3 | - | 0.03 µM |
| CDK4/cyclin D | Some Inhibition | >2 µM |
| CDK5 | Potent Inhibition | - |
| CDK7 | Some Inhibition | - |
| CDK9 | Some Inhibition | - |
| PKA | 125 µM | - |
| PKCα | 6.1 µM | - |
| PKCδ | - | 318 nM[1] |
| EGFR | >10 µM | - |
| SGK | - | 497 nM[1] |
Delving Deeper: The Selectivity Profiles
Ro 3306: A Sharpshooter for CDK1
Ro 3306 has demonstrated notable selectivity for CDK1 over other closely related kinases.[1][6][7] It inhibits CDK1/cyclin B1 with a Ki of 35 nM, showing approximately 10-fold greater selectivity for CDK1 over CDK2/cyclin E (Ki = 340 nM) and over 50-fold selectivity compared to CDK4/cyclin D (Ki > 2000 nM).[5] This high degree of selectivity makes Ro 3306 a valuable tool for studies aiming to specifically interrogate the functions of CDK1 without significantly perturbing other CDKs.[1]
CGP 74514: A Broader Spectrum of Activity
CGP 74514 is a potent inhibitor of CDK1 with a reported IC50 of 25 nM.[3][4] However, its selectivity is less defined than that of Ro 3306. While it shows significantly weaker inhibition of non-CDK kinases like PKA (125 µM), PKCα (6.1 µM), and EGFR (>10 µM), there is evidence to suggest it potently inhibits other members of the CDK family.[8] Later studies have indicated that CGP 74514 also demonstrates potent inhibitory activity against CDK2 and CDK5, with some inhibition of CDKs 4, 7, and 9.[2] This broader activity profile has led to the recommendation that CGP 74514 be considered a pan-CDK inhibitor.[2]
Mechanistic Insights: The CDK1 Signaling Pathway
Both CGP 74514 and Ro 3306 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of CDK1, preventing the phosphorylation of its downstream substrates.[1][6][8] CDK1, in complex with its regulatory subunit Cyclin B, is the master regulator of the G2/M transition in the cell cycle.[9][10] Activation of the CDK1/Cyclin B complex triggers a cascade of phosphorylation events that lead to chromosome condensation, nuclear envelope breakdown, and spindle formation, ultimately driving the cell into mitosis.[11] By inhibiting CDK1, both CGP 74514 and Ro 3306 can induce a G2/M cell cycle arrest.[6][8]
Caption: CDK1/Cyclin B signaling at the G2/M transition and points of inhibition.
Experimental Design Considerations
The choice between CGP 74514 and Ro 3306 hinges on the specific research question. For studies aiming to elucidate the precise functions of CDK1, the high selectivity of Ro 3306 is advantageous.[1] Conversely, if the goal is to induce a robust cell cycle arrest at the G2/M checkpoint and the off-target effects on other CDKs are acceptable or even desired, the broader activity of CGP 74514 may be suitable.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
To empirically determine and compare the inhibitory potency of compounds like CGP 74514 and Ro 3306, a standardized in vitro kinase assay is essential. The following is a generalized protocol for determining the IC50 value of an ATP-competitive inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
Kinase reaction buffer
-
Peptide substrate for CDK1
-
ATP (at a concentration close to the Km for the kinase)
-
Test inhibitors (CGP 74514, Ro 3306) at various concentrations
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitors in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a microplate, add the kinase reaction buffer, the recombinant CDK1/Cyclin B enzyme, and the peptide substrate.
-
Add Inhibitor: Add the diluted inhibitors to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Signal: Terminate the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Conclusion
Both CGP 74514 and Ro 3306 are valuable chemical probes for studying the role of CDK1 in cellular processes. However, their differing selectivity profiles are a critical consideration for experimental design and data interpretation. Ro 3306 offers a more targeted approach for investigating CDK1-specific functions, while CGP 74514 acts as a broader CDK inhibitor. Researchers should carefully consider their experimental goals and the potential confounding effects of off-target inhibition when selecting between these two compounds. For robust and reproducible results, it is always recommended to characterize the activity and selectivity of any inhibitor in the specific experimental system being used.
References
-
Bio-Techne. (n.d.). CGP 74514 dihydrochloride. Retrieved from [Link]
- Ma, C. X., et al. (2021). Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer. International Journal of Molecular Sciences, 22(16), 8545.
- Vassilev, L. T., et al. (2006). Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. Proceedings of the National Academy of Sciences, 103(28), 10660-10665.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
- Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CGP74514A. Retrieved from [Link]
- Potapova, T. A., et al. (2006). Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit. Molecular Biology of the Cell, 17(12), 5077-5088.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). The kinase selectivity profile for DJ4 assessed using KINOMEscan.... Retrieved from [Link]
-
ResearchGate. (n.d.). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]
- Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
YouTube. (2023, November 17). Cyclin and CDK in cell cycle progression. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CDK1 cyclin dependent kinase 1 [ (human)]. Retrieved from [Link]
- Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 287(9), 6781-6790.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. bio-techne.com [bio-techne.com]
- 4. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Potency of CDK Inhibitors: CGP 74514 vs. Purvalanol A
This guide provides an in-depth, objective comparison of two widely used cyclin-dependent kinase (CDK) inhibitors: CGP 74514 and Purvalanol A. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple catalog data to offer a functional comparison grounded in experimental evidence, elucidating the nuances of potency and selectivity that inform experimental design and interpretation.
Introduction: Targeting the Cell Cycle Engine
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the central engine of the eukaryotic cell cycle.[1] Their sequential activation, driven by association with regulatory cyclin subunits, orchestrates the progression through distinct cell cycle phases—G1, S, G2, and M.[1] Given their critical role in cell proliferation, the dysregulation of CDK activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2]
Among the arsenal of small molecule inhibitors developed to probe CDK function and exploit this therapeutic window are CGP 74514 and Purvalanol A. Both are purine derivatives that function as ATP-competitive inhibitors, but they exhibit distinct potency and selectivity profiles.[3][4] Understanding these differences is paramount for selecting the appropriate tool to achieve specific biological modulation.
Mechanism of Action: Competing for the ATP Pocket
Both CGP 74514 and Purvalanol A exert their inhibitory effects by binding to the ATP-binding pocket on the CDK catalytic subunit.[3][4] This competitive inhibition prevents the phosphorylation of endogenous substrates, thereby halting the downstream signaling cascades that drive cell cycle transitions. For instance, inhibition of CDK1 (also known as Cdc2) prevents entry into mitosis, while inhibition of CDK2 can arrest cells at the G1/S transition.[1][5] The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Below is a simplified representation of the CDK signaling pathway and the point of intervention for these inhibitors.
Caption: Simplified CDK signaling pathway in cell cycle progression.
Comparative Potency and Selectivity
While both compounds target CDKs, their potency against specific CDK-cyclin complexes varies significantly. Purvalanol A is a remarkably potent inhibitor of CDK1/cyclin B, with an IC50 in the single-digit nanomolar range, making it one of the most potent CDK1 inhibitors described.[6][7] CGP 74514 is also a potent CDK1 inhibitor, though its reported IC50 is higher than that of Purvalanol A.[8]
Crucially, the selectivity profile across the CDK family and against unrelated kinases differs. Purvalanol A shows high potency against CDK1, CDK2, and CDK5, but is substantially less active against CDK4.[6][7] CGP 74514 was initially described as a selective CDK1 inhibitor but is now understood to inhibit CDK2 and CDK5 as well, leading some to classify it as a pan-CDK inhibitor.[4][9] The table below summarizes the reported IC50 values, providing a clear quantitative comparison.
| Target Kinase | CGP 74514 IC50 (nM) | Purvalanol A IC50 (nM) |
| CDK1/cyclin B | 25[4][8] | 4[6][7] |
| CDK2/cyclin E | Data not consistently reported | 35[6][7] |
| CDK2/cyclin A | Data not consistently reported | 70[6][7] |
| CDK4/cyclin D1 | Data not consistently reported | 850[6][7] |
| CDK5/p35 | Inhibitory activity noted[9] | 75[6] |
| PKCα | 6,100[4] | Data not consistently reported |
| PKA | 125,000[4] | Data not consistently reported |
| EGFR | >10,000[4] | Data not consistently reported |
Analysis: The data clearly indicates that Purvalanol A is approximately 6-fold more potent against CDK1/cyclin B in vitro than CGP 74514 . Furthermore, Purvalanol A has well-characterized, high-potency activity against CDK2 and CDK5. CGP 74514 demonstrates excellent selectivity against unrelated kinases like PKA and EGFR, a feature that is critical for reducing off-target effects in cellular studies.[4]
Downstream Cellular Consequences
The biochemical potency of these inhibitors translates into distinct cellular outcomes. Due to their potent inhibition of essential cell cycle kinases, both compounds effectively block cell proliferation and can induce apoptosis.[8][10]
-
CGP 74514 has been shown to induce a G2/M cell cycle arrest, consistent with its potent inhibition of CDK1.[4] At sufficient concentrations, this arrest is followed by apoptosis, which is associated with mitochondrial damage.[8][10]
-
Purvalanol A can reversibly arrest cells in both G1 and G2 phases, reflecting its potent activity against both CDK2 and CDK1. It is a well-documented inducer of apoptosis across numerous cancer cell lines.[2][11]
The choice between inhibitors may, therefore, depend on the specific cell cycle checkpoint a researcher aims to investigate.
Experimental Protocol: Determination of Inhibitor Potency (IC50)
To ensure data integrity and reproducibility, a robust and well-validated protocol is essential. Below is a detailed methodology for determining the IC50 of a kinase inhibitor using a continuous fluorescent assay, a common and reliable method.
Causality and Self-Validation: This protocol is designed to be self-validating. The inclusion of a no-inhibitor control (vehicle only) establishes the 100% activity baseline, while a no-enzyme control accounts for background signal. The use of a multi-point titration curve, rather than a single concentration, ensures the dose-dependent nature of the inhibition is accurately captured. The ATP concentration is set near its Michaelis-Menten constant (Km) for the kinase; this is critical because, for an ATP-competitive inhibitor, the measured IC50 value is dependent on the ATP concentration.[12] At [ATP] = Km, the calculated IC50 is approximately twice the inhibitor constant (Ki).[12]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]
- 11. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
A Head-to-Head Comparison of CGP 74514 and Dinaciclib for Cyclin-Dependent Kinase 1 Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase 1 (CDK1) stands out as a pivotal regulator of mitotic entry and a high-value target for therapeutic intervention. The selection of a potent and selective chemical probe is paramount for dissecting its complex biology and for the development of novel anti-cancer agents. This guide provides a comprehensive, data-driven comparison of two prominent CDK1 inhibitors: CGP 74514 and Dinaciclib. Our analysis moves beyond simple potency metrics to explore the nuanced selectivity profiles, mechanisms of action, and practical experimental considerations for employing these molecules in a research setting.
At a Glance: CGP 74514 vs. Dinaciclib
| Feature | CGP 74514 | Dinaciclib |
| Primary Target | CDK1 | CDK1, CDK2, CDK5, CDK9 |
| Potency (IC50 for CDK1) | ~25 nM[1] | ~3 nM |
| Selectivity Profile | Initially reported as selective for CDK1, but later studies suggest broader CDK inhibition.[2] | Potent pan-CDK inhibitor. |
| Mechanism of Action | ATP-competitive inhibition of CDK1. | ATP-competitive inhibition of multiple CDKs, leading to cell cycle arrest and transcriptional inhibition. |
| Key Cellular Effects | G2/M cell cycle arrest, induction of apoptosis.[3] | G2/M and G1/S cell cycle arrest, apoptosis, suppression of transcription. |
Unveiling the Nuances: Potency and Selectivity in Detail
The decision to employ a chemical inhibitor in a biological experiment hinges on a thorough understanding of its potency and selectivity. While both CGP 74514 and Dinaciclib are potent inhibitors of CDK1, their broader kinase interaction profiles diverge significantly, a critical consideration for interpreting experimental outcomes.
CGP 74514: A Potent CDK1 Inhibitor with Broader Implications
CGP 74514 emerged as a potent, ATP-competitive inhibitor of the CDK1/cyclin B complex, with a reported half-maximal inhibitory concentration (IC50) of 25 nM.[1] This potency translates to robust induction of G2/M cell cycle arrest and subsequent apoptosis in various cell lines.[3][4]
However, the narrative of CGP 74514 as a highly selective CDK1 tool has evolved. Later investigations have revealed a more promiscuous selectivity profile, with significant inhibitory activity against other CDKs, including CDK2 and CDK5, and some activity against CDKs 4, 7, and 9.[2] This evidence suggests that at working concentrations used to inhibit CDK1 in cells, off-target effects on other CDKs are likely. Therefore, it is more accurate to consider CGP 74514 as a pan-CDK inhibitor, a crucial factor when attributing observed phenotypes solely to CDK1 inhibition.
Dinaciclib: The Archetypal Pan-CDK Inhibitor
Dinaciclib is a well-established and potent pan-CDK inhibitor, exhibiting low nanomolar IC50 values against CDK1 (3 nM), CDK2 (1 nM), CDK5 (1 nM), and CDK9 (4 nM).[5][6] This broad-spectrum activity underpins its bimodal mechanism of action. By inhibiting cell cycle-associated CDKs (CDK1 and CDK2), Dinaciclib potently induces cell cycle arrest. Concurrently, its inhibition of transcriptional CDKs, particularly CDK9, leads to the suppression of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis.
The potent, multi-CDK targeting nature of Dinaciclib makes it an effective anti-proliferative agent in a wide range of cancer models. However, this broad selectivity profile also complicates the specific attribution of its biological effects to the inhibition of a single CDK.
Visualizing the Mechanism: CDK1 in the Cell Cycle and Points of Inhibition
To appreciate the functional consequences of CDK1 inhibition, it is essential to visualize its role within the cell cycle and the points at which CGP 74514 and Dinaciclib exert their effects.
Figure 1. A simplified diagram illustrating the roles of key CDK-cyclin complexes in cell cycle progression and the primary targets of CGP 74514 and Dinaciclib.
Experimental Validation: Protocols for Comparing Inhibitor Efficacy
To empower researchers to make informed decisions and generate robust data, we provide detailed, validated protocols for comparing the efficacy and selectivity of CGP 74514 and Dinaciclib.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CDK1/cyclin B.
Objective: To determine and compare the IC50 values of CGP 74514 and Dinaciclib against CDK1.
Materials:
-
Purified, active human CDK1/cyclin B enzyme complex.
-
Histone H1 as a substrate.
-
[γ-³²P]ATP or a suitable non-radioactive ATP analog and detection system (e.g., ADP-Glo™).
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
CGP 74514 and Dinaciclib, serially diluted in DMSO.
-
96- or 384-well assay plates.
-
Scintillation counter or luminescence plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of each inhibitor in DMSO. A typical starting concentration would be 10 µM.
-
Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, CDK1/cyclin B enzyme, and the substrate.
-
Inhibitor Addition: Add the serially diluted inhibitors to the wells. Include DMSO-only wells as a no-inhibitor control.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK1.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) that ensures the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or spotting onto phosphocellulose paper for radioactive assays).
-
Detection: Quantify the amount of phosphorylated substrate using the appropriate detection method.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context, based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm and compare the binding of CGP 74514 and Dinaciclib to CDK1 in intact cells.
Materials:
-
Cultured cells expressing CDK1.
-
CGP 74514 and Dinaciclib.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Equipment for heating cell suspensions (e.g., PCR thermocycler).
-
SDS-PAGE and Western blotting reagents.
-
A validated primary antibody against CDK1.
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of CGP 74514, Dinaciclib, or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting and Washing: Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.
-
Thermal Challenge: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of soluble CDK1 by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities for CDK1 at each temperature. Plot the percentage of soluble CDK1 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Analysis of Downstream CDK1 Substrate Phosphorylation
This cell-based assay provides a functional readout of CDK1 inhibition by measuring the phosphorylation status of a known downstream substrate, such as Lamin A/C (Ser22).
Objective: To assess the functional inhibition of CDK1 in cells by CGP 74514 and Dinaciclib.
Materials:
-
Cultured cells.
-
CGP 74514 and Dinaciclib.
-
Cell synchronization agent (e.g., nocodazole) to enrich for cells in G2/M.
-
Cell lysis buffer and Western blotting reagents.
-
Primary antibodies against phospho-Lamin A/C (Ser22) and total Lamin A/C.
Procedure:
-
Cell Synchronization and Treatment: Synchronize cells in G2/M phase using nocodazole. Treat the synchronized cells with various concentrations of CGP 74514, Dinaciclib, or a vehicle control for a short period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Western Blotting: Perform Western blotting to detect the levels of phospho-Lamin A/C (Ser22) and total Lamin A/C.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Lamin A/C signal to the total Lamin A/C signal. A dose-dependent decrease in the phosphorylation of Lamin A/C at Ser22 indicates functional inhibition of CDK1.
Concluding Remarks for the Practicing Scientist
The choice between CGP 74514 and Dinaciclib for CDK1 inhibition studies is not merely a matter of potency but one of experimental intent.
-
For studies aiming to investigate the broader consequences of inhibiting multiple CDKs , Dinaciclib is an excellent, well-characterized tool. Its potent, multi-faceted impact on the cell cycle and transcription provides a robust system for studying the effects of pan-CDK inhibition.
Ultimately, a nuanced understanding of the pharmacology of these inhibitors, coupled with rigorous experimental design, will yield the most reliable and insightful data in the quest to unravel the complexities of CDK1 biology and its role in disease.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9878517, Dinaciclib. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. CGP74514A. [Link]
- Garnett, M. J. et al. Systematic identification of genomic markers of drug sensitivity in cancer cells.
- Martinez Molina, D. et al. The cellular thermal shift assay for evaluating drug target interactions in cells.
- Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells.
- Al-Ali, H., Al-Mulla, F. & Lanning, N. J. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. Sci Rep 10, 18520 (2020).
- Parry, D. et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther 9, 2344–2353 (2010).
-
IUPHAR/BPS Guide to PHARMACOLOGY. CGP74514A. [Link]
Sources
- 1. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating CGP 74514 Activity: A Technical Guide to pRb Dephosphorylation Analysis
Executive Summary
CGP 74514 is a highly potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , with an IC50 of approximately 25 nM.[1][2] It is widely used to arrest the cell cycle at the G2/M phase and induce apoptosis in various cancer models.
The primary biomarker for validating CGP 74514 activity is the Retinoblastoma protein (pRb) . In proliferating cells, CDKs hyper-phosphorylate pRb, inactivating it and allowing cell cycle progression. Effective inhibition of CDK1 by CGP 74514 leads to the rapid dephosphorylation of pRb, restoring its tumor-suppressive function. This guide provides a rigorous, self-validating protocol for detecting this shift, comparing CGP 74514 against standard alternatives like Roscovitine and Purvalanol A.
Mechanistic Basis: The CDK1-pRb Axis
To validate CGP 74514, one must understand the signaling cascade it disrupts. pRb acts as the "gatekeeper" of the cell cycle.[3]
-
Proliferation (No Drug): CDK1 (and CDK2/4/6) complexes phosphorylate pRb. Hyper-phosphorylated pRb releases E2F transcription factors, driving the cell into S-phase and Mitosis.
-
Inhibition (CGP 74514): The drug competitively binds the ATP pocket of CDK1.[2][4] Without kinase activity, phosphatases (like PP1) strip phosphates from pRb. Hypo-phosphorylated pRb re-binds E2F, halting the cycle.
Visualization: Mechanism of Action
Figure 1: Mechanism of Action. CGP 74514 blocks CDK1-mediated phosphorylation of pRb, leading to E2F sequestration and cell cycle arrest.
Comparative Analysis: CGP 74514 vs. Alternatives
While CGP 74514 is a specific tool for CDK1, other purine analogues are often used. Selection depends on the required specificity and potency.
| Feature | CGP 74514 | Roscovitine (Seliciclib) | Purvalanol A |
| Primary Target | CDK1 (Cdc2) | Pan-CDK (CDK1, 2, 5, 7, 9) | CDK1, CDK2 |
| IC50 (CDK1) | ~25 nM (Highly Potent) | ~450 nM (Moderate) | ~4 nM (Highly Potent) |
| Selectivity | High for CDK1; some off-target effects on CDK2 at high doses. | Broad spectrum; affects transcription (CDK7/9) and cell cycle. | High; often used as a control for CGP 74514. |
| Apoptosis Induction | Rapid (suicidal), often via mitochondrial damage. | Slower, often reversible G1/S or G2/M arrest first. | Rapid induction of apoptosis. |
| Use Case | Specific validation of G2/M checkpoint failure. | General cell cycle inhibition studies. | Structural biology and high-affinity studies. |
Why choose CGP 74514? If your research focuses specifically on the G2/M transition or mitochondrial-mediated apoptosis linked to CDK1, CGP 74514 is superior to Roscovitine due to its lower IC50 and distinct apoptotic profile.
Experimental Validation Protocol
This protocol uses Western Blotting to detect the "mobility shift" and reduction in phosphorylation signal of pRb. This is the gold standard for validating CDK inhibition.
Phase A: Cell Treatment
-
Seeding: Seed cells (e.g., HeLa, U937) at
cells/well in 6-well plates. Allow 24h adhesion. -
Dose-Response: Treat with CGP 74514 at 0, 0.1, 0.5, 1.0, and 5.0 µM .
-
Control: DMSO vehicle (0.1% final).
-
Positive Control: Roscovitine (20 µM) or serum starvation (induces pRb dephosphorylation naturally).
-
-
Incubation: Incubate for 18–24 hours . (Apoptosis may occur earlier; check viability).
Phase B: Lysis & Protein Extraction (CRITICAL)
The most common failure point is the reactivation of phosphatases during lysis, which artificially dephosphorylates pRb.
-
Wash: Wash cells 2x with ice-cold PBS.
-
Lysis Buffer: Use RIPA buffer supplemented immediately before use with:
-
Protease Inhibitors (Cocktail)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) OR:
-
Sodium Fluoride (NaF): 10–50 mM (Inhibits Ser/Thr phosphatases)
-
Sodium Orthovanadate (Na3VO4): 1–2 mM (Inhibits Tyr phosphatases)
-
-
Collection: Scrape cells on ice. Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Phase C: Western Blotting
-
Gel Electrophoresis: pRb is large (~110 kDa). Use 6% or 8% SDS-PAGE gels to resolve the hyper- and hypo-phosphorylated bands.
-
Note: Hyper-phosphorylated pRb migrates slower (higher up). Hypo-phosphorylated pRb migrates faster (lower down).
-
-
Transfer: Transfer to PVDF membrane (0.45 µm).
-
Blocking: Block with 5% BSA in TBST for 1 hour.
-
Primary Antibodies:
-
Anti-pRb (Total): Detects both forms. Look for the "band shift" (collapse of the upper band into a single lower band).
-
Anti-phospho-Rb (Ser807/811): Specific for CDK-mediated phosphorylation. Signal should disappear with CGP 74514 treatment.
-
-
Detection: ECL Chemiluminescence.
Visualization: Experimental Workflow
Figure 2: Validation Workflow. Critical steps include the addition of phosphatase inhibitors during lysis and the use of BSA for blocking to prevent background noise.
Data Interpretation & Troubleshooting
Interpreting the Blot
-
Vehicle Control (DMSO):
-
Total pRb: Multiple bands visible. A heavy upper band (Hyper-P) and a faint lower band (Hypo-P).
-
Phospho-Rb (Ser807): Strong signal.
-
-
CGP 74514 Treated:
-
Total pRb: The upper band disappears ("collapses") into the lower, faster-migrating band. This indicates successful dephosphorylation.
-
Phospho-Rb (Ser807): Significant reduction or total loss of signal.
-
Troubleshooting Table
| Issue | Possible Cause | Solution |
| No Phospho-Signal in Control | Phosphatase activity during lysis. | Ensure NaF and Na3VO4 are added fresh. Keep lysates ice-cold. |
| High Background | Blocking with Milk. | Switch to 5% BSA in TBST for all phospho-antibodies. |
| No Band Shift Visible | Gel percentage too high. | pRb is ~110kDa. Use a 6% gel or run the gel longer to separate the isoforms. |
| Cell Death too Rapid | Toxicity of CGP 74514.[2] | Reduce concentration (try 50 nM - 500 nM) or shorten treatment time (6-12h). |
References
-
ProbeChem. (n.d.). CGP-74514A hydrochloride Biological Activity. Retrieved from
-
Tocris Bioscience. (n.d.). CGP 74514 dihydrochloride Biological Activity. Retrieved from
-
Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry. Retrieved from
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from
-
Cell Signaling Technology. (n.d.). Retinoblastoma (Rb) Control and Phosphorylation. Retrieved from
Sources
- 1. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cumulative Effect of Phosphorylation of pRB on Regulation of E2F Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
p21CIP1 Dynamics: The Cytostatic-to-Cytotoxic Switch in CGP 74514 Efficacy
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Technical Analysis & Experimental Validation
Executive Summary: The "p21 Delta" as a Determinant of Fate
In the development of Cyclin-Dependent Kinase (CDK) inhibitors, distinguishing between cytostatic arrest and cytotoxic apoptosis is the primary efficacy hurdle. While many CDK inhibitors induce G1/S or G2/M arrest, CGP 74514 is distinct in its potency to trigger mitochondrial collapse and subsequent apoptosis.
This guide establishes p21CIP1 (CDKN1A) not merely as a passive readout, but as a biphasic marker of CGP 74514 activity. Unlike standard proliferation markers (e.g., Ki-67), p21 expression changes under CGP 74514 treatment follow a specific trajectory: an initial compensatory upregulation (arrest attempt) followed by caspase-mediated cleavage (commitment to death). This "p21 Delta"—the shift from intact 21 kDa protein to a 15 kDa fragment—is the definitive molecular signature of CGP 74514 efficacy compared to reversible alternatives like Roscovitine.
Part 1: Mechanistic Grounding
The Dual Role of p21 in CDK1 Inhibition
CGP 74514 is a potent, ATP-competitive inhibitor of CDK1/Cyclin B (IC50 ~25 nM). In a standard response, CDK1 inhibition halts the cell cycle at G2/M. The cell responds by upregulating p21CIP1 to maintain this arrest and attempt DNA repair.
However, CGP 74514 distinguishes itself by inducing severe mitochondrial membrane depolarization . This triggers the intrinsic apoptotic cascade (Caspase-9
-
Intact p21 (21 kDa): Binds PCNA, halts cell cycle, protects against apoptosis.
-
Cleaved p21 (15 kDa): Loses PCNA binding, loses nuclear localization signal, and acts as a "permissive" signal for apoptosis.
Therefore, the loss of full-length p21 or the appearance of the 15 kDa fragment is the true marker of CGP 74514 cytotoxicity, whereas sustained high levels of intact p21 indicate a cytostatic resistance phenotype.
Visualization: The Signaling Switch
Figure 1: The mechanistic switch. CGP 74514 initially upregulates p21, but effective cytotoxicity requires the mitochondrial-caspase axis to cleave p21, disabling the arrest checkpoint.
Part 2: Comparative Analysis
Objective: Compare CGP 74514 against industry-standard CDK inhibitors using p21 dynamics as the benchmark.
| Feature | CGP 74514 | Roscovitine (Seliciclib) | Flavopiridol (Alvocidib) |
| Primary Target | CDK1 (highly selective) | CDK1, CDK2, CDK5 (Pan-CDK) | Pan-CDK + Transcriptional CDK9 |
| p21 Expression (Early) | Strong Induction (Stress response) | Moderate Induction | Suppression (Transcriptional inhibition) |
| p21 Fate (Late/Toxic) | Cleavage (15 kDa) mediated by Caspase-3 | Cleavage observed, but often requires higher molarity | Downregulation via mRNA suppression |
| Mechanism of Death | Mitochondrial collapse | Often reversible arrest at IC50; Apoptosis at >IC90 | Transcriptional arrest |
| Marker Utility | High: Appearance of 15kDa band correlates with sub-G1 fraction. | Medium: p21 often remains intact (cytostatic). | Low: p21 is repressed globally; hard to use as a dynamic marker. |
Verdict: Use CGP 74514 when you need to force cells out of a p21-mediated protective arrest into apoptosis. Use Roscovitine if the goal is reversible synchronization.
Part 3: Experimental Validation Protocols
To reliably use p21 as a marker for CGP 74514 efficacy, you must detect the cleavage event , not just total protein levels. Standard ELISA often misses this distinction.
Protocol: Differential Western Blotting for p21 Cleavage
Rationale: This protocol preserves the 15 kDa fragment, which is often lost in low-percentage gels or due to "blow-through" during transfer.
1. Cell Treatment & Lysis:
-
Step 1: Treat cells (e.g., U937, HeLa) with CGP 74514 (0.1 µM – 5.0 µM) for 24 hours.
-
Step 2: Harvest floating and adherent cells (CRITICAL: Floating cells contain the apoptotic population with cleaved p21).
-
Step 3: Lyse in RIPA Buffer supplemented with 1 mM PMSF and Protease Inhibitor Cocktail .
-
Note: Do not use mild lysis buffers (like NP-40 alone); they may not fully solubilize the nuclear fraction where intact p21 resides.
-
2. Electrophoresis Optimization:
-
Gel: Use 15% SDS-PAGE or a 4-20% Gradient Gel . Standard 10% gels will resolve the 21 kDa band but may run the 15 kDa fragment off the front.
-
Loading: Normalize to 30 µg total protein.
3. Transfer & Detection:
-
Membrane: PVDF (0.2 µm pore size). Nitrocellulose (0.45 µm) may lose the small fragment.
-
Primary Antibody: Must be polyclonal or monoclonal targeting the N-terminus of p21.
-
Warning: C-terminal antibodies will detect the intact protein but may miss the larger cleaved fragment if the epitope is destroyed or separated. An antibody raised against the full-length protein is safest.
-
-
Controls:
-
Positive Control: Cells treated with Staurosporine (1 µM, 4h).
-
Negative Control: DMSO vehicle.
-
Data Interpretation Table
| Observation | Interpretation | CGP 74514 Status |
| Band at 21 kDa only | Intact p21. Cell cycle arrest (G1 or G2). | Cytostatic Phase (Low dose or resistance) |
| Band at 21 kDa + 15 kDa | Onset of Caspase-3 activity. | Transition Phase (Efficacy threshold reached) |
| Loss of 21 kDa / Smear | Massive degradation. | Late Apoptosis / Necrosis |
Part 4: Workflow Visualization
Figure 2: Experimental decision tree for validating CGP 74514 efficacy using p21 cleavage.
References
-
ProbeChem. (n.d.). CGP-74514A hydrochloride | CDK1 inhibitor.[1][2] Retrieved from
-
Merck Millipore. (n.d.). Cdk1 Inhibitor, CGP74514A - CAS 190654-01-4.[2] Retrieved from
-
Zhang, J., et al. (2009). Involvement of p21Waf1/Cip1 cleavage during roscovitine-induced apoptosis in non-small cell lung cancer cells.[3] Molecular Cancer Therapeutics. Retrieved from
-
Shamloo, B., & Usluer, S. (2019). The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics.[4] Cancers.[3][4][5][6][7][8] Retrieved from
-
Zhang, Y., et al. (1998). Cleavage of CDK inhibitor p21(Cip1/Waf1) by caspases is an early event during DNA damage-induced apoptosis.[9] Journal of Biological Chemistry. Retrieved from
Sources
- 1. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Involvement of p21Waf1/Cip1 cleavage during roscovitine-induced apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclin-dependent kinase inhibitor roscovitine and the nucleoside analog sangivamycin induce apoptosis in caspase-3 deficient breast cancer cells independent of caspase mediated P-glycoprotein cleavage: Implications for therapy of drug resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase signalling adaptation supports dysfunctional mitochondria in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage of CDK inhibitor p21(Cip1/Waf1) by caspases is an early event during DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
